N-Tosyl-3-pyrrolecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHPMGMXSFLPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369207 | |
| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106058-86-0 | |
| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-Tosyl-3-pyrrolecarboxylic Acid" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Tosyl-3-pyrrolecarboxylic Acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrole scaffold in numerous biologically active compounds. This document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and outlines its potential applications in drug development workflows.
Core Chemical Properties and Structure
This compound, a white crystalline solid, possesses a unique combination of a reactive carboxylic acid functionality and a tosyl-protected pyrrole ring. This substitution pattern makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄S | [1][2] |
| Molecular Weight | 265.29 g/mol | [1][2] |
| Melting Point | 202-206 °C | [1] |
| Boiling Point | 501.8 ± 52.0 °C (at 760 mmHg) | [2] |
| Predicted pKa | 4.34 ± 0.10 | ChemAxon |
| Solubility | Good solubility in water.[1] Soluble in many polar organic solvents. | [1] |
| Appearance | White crystalline solid | [1] |
Structural Information
The structural details, including its formal name and key identifiers, are crucial for accurate documentation and database searches.
| Identifier | Value | Source |
| IUPAC Name | 1-(p-tolylsulfonyl)-1H-pyrrole-3-carboxylic acid | |
| CAS Number | 106058-86-0 | [2] |
| SMILES | Cc1ccc(cc1)S(=O)(=O)n2ccc(c2)C(=O)O | |
| InChI | InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of the nitrogen atom of 3-pyrrolecarboxylic acid. Below is a representative experimental protocol based on general procedures for N-tosylation of pyrroles.
Experimental Protocol: N-Tosylation of 3-Pyrrolecarboxylic Acid
Materials:
-
3-Pyrrolecarboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-pyrrolecarboxylic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the tosyl group's aromatic and methyl protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrole ring, and the carbons of the tosyl group.[3]
-
IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and characteristic bands for the sulfonyl group (around 1350 and 1160 cm⁻¹).[4]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Application in Drug Discovery Workflow
This compound serves as a valuable building block in the early stages of drug discovery. Its bifunctional nature allows for diverse chemical modifications, enabling the generation of libraries of novel compounds for biological screening.
The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program targeting, for example, kinase inhibitors, a common application for pyrrole-containing scaffolds.
This workflow begins with the versatile starting material, this compound. Through amide coupling reactions with a diverse set of amines, a library of N-acylated pyrrole derivatives can be generated. Subsequent removal of the tosyl protecting group, if required for biological activity, yields the final compound library for biological screening.[5] Hits from this initial screen can then undergo lead optimization, involving structure-activity relationship (SAR) studies, to identify a preclinical candidate.
Synthesis and Deprotection Logical Relationship
The synthesis and subsequent deprotection of the N-Tosyl group are fundamental transformations in the utilization of this building block. The following diagram illustrates the logical flow of these key chemical steps.
This diagram outlines the key inputs for the N-tosylation reaction to yield the target compound. It also shows the subsequent deprotection step, a common transformation to unmask the pyrrole nitrogen for further derivatization or to reveal the final active compound. A general procedure for N-tosyl deprotection involves treating the compound with a base such as sodium hydroxide in a mixture of methanol and water.[5]
References
- 1. N-Tosyl-1H-pyrrole-3-carboxylic acid [chembk.com]
- 2. CAS 106058-86-0 | this compound - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
N-Tosyl-3-pyrrolecarboxylic Acid: A Comprehensive Technical Guide
CAS Number: 106058-86-0
Chemical Formula: C₁₂H₁₁NO₄S
Molecular Weight: 265.29 g/mol [1][2]
This technical guide provides an in-depth overview of N-Tosyl-3-pyrrolecarboxylic acid, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Physicochemical Properties
This compound, also known as 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylic acid, is a white crystalline solid.[1] It exhibits strong acidity and is soluble in water, forming a stable acidic solution.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₄S | [1][2] |
| Molecular Weight | 265.29 g/mol | [1][2] |
| Melting Point | 202-206 °C | [1] |
| Boiling Point | 501.8 ± 52.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3219 g/cm³ (Rough Estimate) | [1] |
| Flash Point | 257.3 °C (Predicted) | [1] |
| Vapor Pressure | 6.86E-11 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.4950 (Estimate) | [1] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound involves the reaction of 3-pyrrolecarboxylic acid with p-toluenesulfonyl chloride.[1] While specific, detailed protocols are not widely published in peer-reviewed journals, a general procedure can be outlined based on common organic synthesis techniques and information from chemical suppliers.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Materials: 3-Pyrrolecarboxylic acid, p-toluenesulfonyl chloride, anhydrous dichloromethane (DCM), triethylamine (TEA), 1M hydrochloric acid (HCl), brine, anhydrous sodium sulfate (Na₂SO₄), ethanol, and deionized water.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-pyrrolecarboxylic acid and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound.
-
Spectroscopic Data (Predicted and General)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole H (positions 2, 4, 5) | 6.0 - 8.0 | m | 3H |
| Aromatic H (tosyl group) | 7.3 - 7.9 | m (AA'BB' system) | 4H |
| Methyl H (tosyl group) | ~2.4 | s | 3H |
| Carboxylic Acid H | 10.0 - 13.0 | br s | 1H |
| Carbon (¹³C) NMR | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl | 165 - 185 |
| Aromatic Carbons (tosyl group) | 125 - 145 |
| Pyrrole Carbons | 110 - 140 |
| Methyl Carbon (tosyl group) | ~21 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (carboxylic acid) | 2500 - 3300 (broad) |
| C=O (carboxylic acid) | 1680 - 1710 |
| S=O (sulfonyl group) | 1340 - 1380 and 1150 - 1190 |
| C-N (pyrrole ring) | 1250 - 1350 |
| Aromatic C-H | 3000 - 3100 |
Mass Spectrometry (MS)
The expected molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 265, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the tosyl group (C₇H₇SO₂), or parts thereof.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring.
Role as a Pharmaceutical Intermediate
The pyrrole nucleus is a common scaffold in many biologically active molecules. This compound can be utilized in the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor antagonists. The carboxylic acid functionality provides a handle for further chemical transformations, such as amide bond formation.
Use in Catalysis
As a strong acid, this compound has potential applications as an acid catalyst in various organic reactions, including esterifications, condensations, and cyclizations.[1]
Logical Relationship in Drug Development
Caption: The role of this compound in a drug discovery workflow.
Safety and Handling
This compound is a strong acid and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the eyes, skin, and respiratory system.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.
References
An In-depth Technical Guide to N-Tosyl-3-pyrrolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tosyl-3-pyrrolecarboxylic acid, a substituted pyrrole derivative, serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a reactive carboxylic acid group and a tosyl-protected nitrogen, make it a versatile building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a synthetic precursor.
Chemical Identity and Properties
The nomenclature and key identifiers for this compound are crucial for accurate scientific communication and procurement.
IUPAC Name: 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid
Synonyms:
-
1-Tosyl-1H-pyrrole-3-carboxylic acid
-
1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid
-
N-Tosyl-pyrrole-3-carboxylic acid
-
1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylic acid
-
1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid[1]
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 106058-86-0 | [2] |
| Molecular Formula | C₁₂H₁₁NO₄S | [2] |
| Molecular Weight | 265.29 g/mol | |
| Melting Point | 202-206 °C | |
| Boiling Point | 360 °C (rough estimate) | |
| Flash Point | 257.3 °C | |
| Density | 1.3219 g/cm³ (rough estimate) | |
| pKa | 4.34 ± 0.10 (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from pyrrole. The first step involves the tosylation of pyrrole, followed by the introduction and subsequent oxidation of an acetyl group at the 3-position. A detailed experimental protocol for the conversion of 1-tosyl-3-acetylpyrrole to this compound via a haloform reaction is provided below.[3]
Experimental Protocol: Synthesis from 1-Tosyl-3-acetylpyrrole
Materials:
-
1-Tosyl-3-acetylpyrrole
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl) or other suitable acid for acidification
-
Ethanol
Procedure: [3]
-
Preparation of Sodium Hypobromite Solution:
-
Prepare a cold solution of sodium hypobromite by dissolving 5.25 g (0.13 mol) of sodium hydroxide in 45 ml of water.
-
To this solution, add 5.26 g (0.033 mol) of bromine and dilute with 30 ml of dioxane. Keep the solution cold.
-
-
Reaction Setup:
-
Dissolve 2.63 g (0.01 mol) of 1-tosyl-3-acetylpyrrole in 100 ml of dioxane.
-
Dilute the solution with 40 ml of water and cool the mixture in an ice bath to 0 °C.
-
-
Haloform Reaction:
-
To the cooled solution of 1-tosyl-3-acetylpyrrole, add the freshly prepared cold sodium hypobromite solution in a steady stream.
-
Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
-
Quenching and Work-up:
-
Destroy the excess sodium hypobromite by adding a solution of sodium sulfite until the yellow color of bromine/hypobromite disappears.
-
Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration.
-
-
Purification:
-
Recrystallize the crude product from an ethanol-water mixture to yield pure 1-tosyl-1H-pyrrole-3-carboxylic acid.
-
Synthesis Workflow Diagram
The logical flow of the synthesis from the acetyl intermediate is depicted below.
Role in Drug Discovery and Development
While this compound itself is not widely reported to possess direct biological activity, its derivatives are of significant interest in medicinal chemistry. The pyrrole-3-carboxylic acid scaffold is a key structural motif in a number of biologically active compounds. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring and the carboxylic acid.
Derivatives of pyrrole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as:
-
Anticancer agents: Certain pyrrole derivatives have shown potential as inhibitors of protein kinases, which are crucial targets in cancer therapy.[4]
-
Antibacterial agents: The pyrrole nucleus is a component of several natural and synthetic compounds with antibacterial properties.[5]
The general strategy for utilizing this compound in drug discovery involves its synthesis as a key intermediate, followed by further chemical transformations. These transformations can include amidation of the carboxylic acid group, substitution reactions on the pyrrole ring after potential removal of the tosyl group, and other modifications to generate a library of novel compounds for biological screening.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from the core intermediate to the development of potential drug candidates.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its well-defined synthesis and the versatility of its functional groups allow for the creation of diverse molecular architectures. While direct biological applications are not prominently reported, its role as a precursor to potentially bioactive molecules makes it a compound of high interest for researchers in drug discovery and development. The provided data and protocols in this guide serve as a valuable resource for scientists working with this compound.
References
- 1. syrris.com [syrris.com]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
Spectroscopic Profile of N-Tosyl-3-pyrrolecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Tosyl-3-pyrrolecarboxylic Acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents expected spectroscopic characteristics based on the known chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These values are estimations derived from the analysis of its functional groups and comparison with similar molecular structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons (ortho to -SO₂) |
| ~7.5 - 7.7 | Multiplet | 1H | Pyrrole proton |
| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons (meta to -SO₂) |
| ~7.0 - 7.2 | Multiplet | 1H | Pyrrole proton |
| ~6.5 - 6.7 | Multiplet | 1H | Pyrrole proton |
| ~2.4 | Singlet | 3H | Methyl protons of tosyl group (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 175 | Carboxylic acid carbon (-COOH) |
| ~145 | Aromatic carbon (ipso- to -SO₂) |
| ~135 - 140 | Aromatic and Pyrrole carbons |
| ~130 | Aromatic carbons (ortho- to -SO₂) |
| ~127 | Aromatic carbons (meta- to -SO₂) |
| ~110 - 125 | Pyrrole carbons |
| ~21 | Methyl carbon of tosyl group (-CH₃) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |
| 1680-1710 | C=O | Stretching (Carboxylic acid) |
| 1595 | C=C | Stretching (Aromatic) |
| 1350 & 1160 | S=O | Asymmetric & Symmetric Stretching (Sulfonyl) |
| 1300-1000 | C-N, C-O | Stretching |
| 815, 670 | C-H | Bending (Aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion |
| 266.05 | [M+H]⁺ |
| 288.03 | [M+Na]⁺ |
| 220.06 | [M-COOH]⁺ |
| 155.02 | [SO₂C₇H₇]⁺ |
| 111.03 | [M-Ts]⁺ |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectrum Acquisition (Thin Film Method):
-
Sample Preparation: Dissolve a small amount (1-5 mg) of this compound in a few drops of a volatile organic solvent (e.g., acetone or methanol).[1]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]
-
Background Spectrum: Place an empty, clean salt plate in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Replace the empty plate with the sample-coated plate in the spectrometer's sample holder.
-
Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) Spectrum Acquisition:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[2]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of a modifier, such as formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), may be added to enhance ionization.
-
Infusion: The diluted sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and any significant fragment ions.
References
Physical properties of "N-Tosyl-3-pyrrolecarboxylic Acid" (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of N-Tosyl-3-pyrrolecarboxylic Acid
This technical guide provides a comprehensive overview of the known physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Data
The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical processes. The quantitative data available for its key physical properties are summarized below.
Data Summary Table
| Property | Value | Source |
| Melting Point | 202-206 °C | [1][2] |
| Appearance | Brown solid | [2] |
| Molecular Formula | C₁₂H₁₁NO₄S | [1][2][3] |
| Molecular Weight | 265.29 g/mol | [1][3] |
Solubility Profile
This compound is described as a white crystalline solid with strong acidity and good solubility in water, forming a stable acid solution[1]. The presence of the carboxylic acid group suggests that its solubility is pH-dependent. It is expected to be more soluble in basic aqueous solutions due to the formation of the corresponding carboxylate salt[4].
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range[5].
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of about 3 mm[6]. The tube is then tapped gently to ensure the sample is tightly packed at the bottom[6][7].
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus[5].
-
Approximate Melting Point Determination: An initial rapid heating (e.g., 10-20°C per minute) is performed to determine an approximate melting range[5].
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated to a temperature approximately 10-15°C below the approximate melting point[5]. The heating rate is then slowed to about 1-2°C per minute to allow for thermal equilibrium[6].
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range[6][8].
Thermodynamic Solubility Determination
The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound in a given solvent[9].
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a non-reactive filter (e.g., a 0.22 µm syringe filter)[9].
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Visualized Workflow
The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.
Caption: Workflow for Determining Physical Properties.
References
The Ascendancy of N-Tosyl Pyrrole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Immediate Release
A comprehensive technical guide detailing the discovery, history, synthesis, and biological significance of N-tosyl pyrrole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this important class of heterocyclic compounds, from their synthetic origins to their contemporary applications in medicinal chemistry.
The pyrrole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The strategic introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen atom has proven to be a pivotal development in the field of organic synthesis and drug discovery. This modification not only serves as a robust protecting group, modulating the reactivity of the pyrrole ring, but also imparts unique electronic properties that can enhance the biological activity of the parent molecule. This guide traces the historical evolution of N-tosyl pyrrole chemistry, details key synthetic methodologies, and explores their impact on modern drug development, particularly in the realm of oncology.
A Historical Perspective: The Emergence of the Tosyl Group in Pyrrole Chemistry
The use of the tosyl group as a protecting group for amines gained prominence in the mid-20th century, offering a stable and reliable method to temporarily deactivate the nucleophilic nitrogen atom during synthetic transformations. Its application to pyrrole chemistry followed, providing a solution to the inherent instability and high reactivity of the pyrrole ring, which often complicated synthetic manipulations. While a definitive singular "discovery" of N-tosylpyrrole is not pinpointed in the literature, its use became increasingly prevalent as synthetic chemists sought to perform more complex functionalization of the pyrrole core. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution and prevents polymerization under acidic conditions, thereby facilitating a wider range of chemical transformations.
Key Synthetic Methodologies for N-Tosyl Pyrrole Derivatives
The synthesis of N-tosyl pyrrole derivatives can be achieved through several established methods, each offering distinct advantages in terms of substrate scope and reaction conditions.
Direct Tosylation of Pyrrole
The most straightforward approach involves the direct reaction of pyrrole with tosyl chloride (TsCl) in the presence of a base. This method is effective for the preparation of the parent N-tosylpyrrole.
Experimental Protocol: Synthesis of 1-Tosylpyrrole
-
Materials: Pyrrole, tosyl chloride, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure: To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes. A solution of tosyl chloride (1.1 equivalents) in anhydrous THF is then added, and the reaction is stirred for an additional 3 hours at room temperature. The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford 1-tosylpyrrole.[1]
-
Expected Yield: High yields, often exceeding 90%, are reported for this procedure.[1]
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. To synthesize N-tosyl pyrroles, p-toluenesulfonamide can be used as the amine source.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted N-Tosylpyrrole
-
Materials: 1,4-dicarbonyl compound (e.g., 2,5-hexanedione), p-toluenesulfonamide, and an acid catalyst (e.g., acetic acid or a Lewis acid).
-
Procedure: A mixture of the 1,4-dicarbonyl compound (1.0 equivalent) and p-toluenesulfonamide (1.1 equivalents) is heated in a suitable solvent, such as acetic acid, or under solvent-free conditions. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
General Workflow:
Caption: General experimental workflow for the Paal-Knorr synthesis of N-tosyl pyrroles.
Clauson-Kaas Synthesis
The Clauson-Kaas synthesis offers an alternative route to N-substituted pyrroles, starting from 2,5-dimethoxytetrahydrofuran and a primary amine. Similar to the Paal-Knorr synthesis, p-toluenesulfonamide can be employed to generate N-tosyl pyrroles.
Experimental Protocol: Clauson-Kaas Synthesis of N-Tosylpyrrole
-
Materials: 2,5-dimethoxytetrahydrofuran, p-toluenesulfonamide, and a solvent (e.g., acetic acid or water).
-
Procedure: A solution of 2,5-dimethoxytetrahydrofuran (1.0 equivalent) and p-toluenesulfonamide (1.1 equivalents) in acetic acid is heated to reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. Microwave-assisted protocols have been developed to significantly shorten the reaction times.
-
General Workflow:
Caption: General experimental workflow for the Clauson-Kaas synthesis of N-tosylpyrrole.
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful tool for the synthesis of polysubstituted pyrroles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene provides a versatile route to a wide array of pyrrole derivatives.
Experimental Protocol: Van Leusen Synthesis of a Substituted Pyrrole
-
Materials: Tosylmethyl isocyanide (TosMIC), an electron-deficient alkene (e.g., an α,β-unsaturated ketone or ester), a base (e.g., sodium hydride or potassium tert-butoxide), and a solvent (e.g., a mixture of ether and DMSO).
-
Procedure: To a solution of the electron-deficient alkene in a suitable solvent system, the base is added, followed by the addition of TosMIC at a controlled temperature. The reaction mixture is stirred until completion, as indicated by TLC. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.
-
Reaction Yields:
| Entry | Electron-Deficient Alkene | Base | Solvent | Yield (%) |
| 1 | Chalcone | NaH | Ether/DMSO | 70-85 |
| 2 | Cinnamate Ester | t-BuOK | THF | 65-80 |
| 3 | Acrylonitrile | NaH | Ether/DMSO | 50-70 |
N-Tosyl Pyrrole Derivatives in Medicinal Chemistry: Targeting Cancer Signaling Pathways
N-tosyl pyrrole derivatives have emerged as a privileged scaffold in the development of novel therapeutic agents, particularly in oncology. Their ability to interact with various biological targets has led to the discovery of potent inhibitors of key signaling pathways implicated in cancer progression.
Tubulin Polymerization Inhibitors
A significant area of research has focused on 3-aroyl-1-arylpyrroles (ARAPs) and their derivatives as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data: Anticancer Activity of ARAP Derivatives
| Compound | Cell Line | IC50 (µM) |
| ARAP 22 | NCI-ADR-RES (P-glycoprotein-overexpressing) | 0.015 |
| ARAP 27 | Medulloblastoma D283 | 0.020 |
| Compound 7 | A549 (Lung Cancer) | 0.8 |
Experimental Protocol: Tubulin Polymerization Inhibition Assay
-
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in absorbance (turbidity) at 340 nm.
-
Procedure: Purified tubulin is incubated in a polymerization buffer at 37 °C in the presence and absence of the test compound. The absorbance at 340 nm is measured over time using a spectrophotometer. The inhibitory activity of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.
-
Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated from the dose-response curve.
Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Certain N-tosyl pyrrole derivatives have been shown to inhibit this pathway, offering a promising therapeutic strategy.[3]
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. N-tosyl pyrrole derivatives can interfere with this pathway at various points, including the function of SMO or downstream components.
References
The Pivotal Role of the Tosyl Group in Pyrrole Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tosyl (p-toluenesulfonyl) group is a powerful and versatile tool in the repertoire of synthetic organic chemists, particularly in the realm of pyrrole chemistry. Its introduction onto the pyrrole nitrogen dramatically alters the electron density, reactivity, and regioselectivity of the pyrrole ring, transforming it from a highly reactive, acid-sensitive heterocycle into a more manageable and selectively functionalizable building block. This technical guide provides a comprehensive overview of the multifaceted role of the tosyl group in pyrrole chemistry, detailing its function as a protecting group, its influence on the pyrrole's chemical and physical properties, and its utility as a directing and leaving group in various synthetic transformations. This guide includes a compilation of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of this indispensable chemical entity in research, and drug development.
Introduction: The Significance of the Tosyl Group in Pyrrole Chemistry
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1] However, the high electron density of the pyrrole ring makes it susceptible to polymerization under acidic conditions and leads to a general lack of regioselectivity in electrophilic substitution reactions, which typically occur at the more reactive C2 and C5 positions.[2]
The introduction of an electron-withdrawing tosyl group onto the pyrrole nitrogen atom effectively mitigates these challenges. The tosyl group serves as a robust protecting group, diminishing the electron density of the pyrrole ring and thereby increasing its stability towards acidic reagents and electrophiles.[3] This deactivation, however, is nuanced; it allows for the selective functionalization of the pyrrole ring, often directing electrophilic attack to the C3 position, a feat that is difficult to achieve with unprotected pyrrole.[4] Furthermore, the tosyl group can act as a leaving group in certain reactions, most notably in the Van Leusen pyrrole synthesis, enabling the construction of the pyrrole ring itself. This guide will delve into these critical roles, providing the necessary technical details for the effective utilization of N-tosylpyrrole in synthesis.
Physicochemical Properties of N-Tosylpyrrole
The attachment of the tosyl group to the pyrrole nitrogen significantly modifies its physical and chemical properties. N-Tosylpyrrole is a stable, white crystalline solid with a melting point in the range of 99-102°C.[3] Its properties are summarized in the table below, with a comparison to unsubstituted pyrrole where relevant.
| Property | N-Tosylpyrrole | Pyrrole | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₂S | C₄H₅N | [5][6] |
| Molecular Weight | 221.28 g/mol | 67.09 g/mol | [5][6] |
| Appearance | White crystalline solid | Colorless volatile liquid | [3][6] |
| Melting Point | 99-102 °C | -23 °C | [3][6] |
| Boiling Point | 377.3±35.0 °C (Predicted) | 129-131 °C | [6][7] |
| Solubility | Sparingly soluble in chloroform and methanol | Soluble in alcohol, ether, dilute acids | [3][6] |
| pKa (of conjugate acid) | -8.34±0.70 (Predicted) | -3.8 | [6][7] |
| pKa (N-H acidity) | N/A | 17.5 | [6] |
The Tosyl Group as a Protecting and Directing Group
The primary role of the tosyl group in pyrrole chemistry is to serve as a protecting group for the nitrogen atom. This protection has profound consequences on the reactivity and regioselectivity of the pyrrole ring.
Deactivation and Stabilization
The electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and polymerization in the presence of acids. This deactivation is crucial for performing a wide range of chemical transformations on the pyrrole core that would be incompatible with the unprotected ring.
Regiochemical Control in Electrophilic Substitution
While deactivating the ring overall, the tosyl group alters the regioselectivity of electrophilic substitution reactions. In unprotected pyrrole, electrophilic attack occurs predominantly at the C2 and C5 positions due to the higher stability of the resulting cationic intermediate. In contrast, N-tosylpyrrole often favors substitution at the C3 position, particularly in Friedel-Crafts reactions. This shift in regioselectivity is attributed to a combination of steric hindrance at the C2/C5 positions by the bulky tosyl group and the electronic influence of the sulfonyl moiety.
Logical Relationship of Factors Influencing Regioselectivity:
Caption: Factors influencing the regioselectivity of electrophilic substitution on N-tosylpyrrole.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of N-tosylpyrrole, its deprotection, and a key electrophilic substitution reaction.
Synthesis of 1-Tosylpyrrole
Method A: Using Sodium Hydride
-
Materials: Pyrrole, sodium hydride (60% dispersion in mineral oil), p-toluenesulfonyl chloride (TsCl), tetrahydrofuran (THF, anhydrous), water, anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of sodium hydride (3.13 g) in anhydrous THF (20 mL) under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in THF (20 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of p-toluenesulfonyl chloride (14.2 g) in THF (20 mL) is then added, and stirring is continued for 3 hours at room temperature.
-
After completion of the reaction (monitored by TLC), water is carefully added to quench the excess sodium hydride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole.
-
-
Yield: 99%[7]
Method B: Using Potassium Hydroxide
-
Materials: Pyrrole, potassium hydroxide (KOH), p-toluenesulfonyl chloride (TsCl), tetrahydrofuran (THF), diethyl ether, water.
-
Procedure:
-
A solution of pyrrole, potassium hydroxide, and tosyl chloride in THF is heated for four hours.
-
After cooling, the reaction mixture is subjected to a simple ether/water extractive workup.
-
The organic layer is collected, dried, and concentrated.
-
Recrystallization from methanol affords N-tosylpyrrole in excellent yields.[8]
-
Deprotection of 1-Tosylpyrrole
Method A: Using Sodium Hydroxide
-
Materials: N-Tosylpyrrole, sodium hydroxide (NaOH) pellets, methanol (MeOH), water, ethyl acetate (EtOAc), brine.
-
Procedure:
-
To a solution of N-tosylpyrrole in a 9:1 mixture of MeOH/H₂O (0.81 M), crushed NaOH pellets (3 equivalents) are added.
-
The mixture is stirred overnight at ambient temperature.
-
EtOAc is added, and the phases are separated.
-
The aqueous phase is extracted with EtOAc.
-
The combined organic extracts are washed with brine, dried over MgSO₄, and filtered.
-
The filtrate is evaporated to dryness to obtain the deprotected pyrrole.[4]
-
Method B: Using Magnesium in Methanol
-
Materials: N-Tosylpyrrole, magnesium (Mg) turnings, methanol (MeOH, anhydrous).
-
Procedure:
-
To a solution of N-tosylpyrrole in anhydrous methanol, magnesium turnings are added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield pyrrole.[9]
-
Friedel-Crafts Acylation of 1-Tosylpyrrole
-
Materials: 1-Tosylpyrrole, acyl chloride (e.g., 1-naphthoyl chloride), aluminum chloride (AlCl₃), 1,2-dichloroethane (anhydrous), D₂O (for mechanistic studies).
-
Procedure:
-
To a solution of 1-tosylpyrrole in anhydrous 1,2-dichloroethane at 0 °C, 1.5 equivalents of AlCl₃ are added, and the mixture is stirred for 30 minutes.
-
The acyl chloride (1.18 equivalents) is then added, and the reaction is allowed to proceed.
-
The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, dried over anhydrous MgSO₄, and concentrated.
-
The product, predominantly the 3-acyl derivative, can be purified by column chromatography.[10]
-
The Tosyl Group in Pyrrole Synthesis: The Van Leusen Reaction
The tosyl group is not only a protecting and directing group but also a key player in the construction of the pyrrole ring itself via the Van Leusen pyrrole synthesis. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.
Reaction Mechanism of the Van Leusen Pyrrole Synthesis:
Caption: Mechanism of the Van Leusen pyrrole synthesis.
In this reaction, the tosyl group serves two critical functions: it acidifies the α-proton of the isocyanide, facilitating carbanion formation, and it acts as an excellent leaving group in the final aromatization step to form the pyrrole ring.[11]
Applications in Drug Development and Organic Synthesis
The ability to selectively functionalize the pyrrole ring using a tosyl protecting group has made N-tosylpyrrole a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals.
Synthesis of Substituted Pyrroles
N-Tosylpyrrole serves as a versatile starting material for the synthesis of 2-, 3-, and 2,5-disubstituted pyrroles through a variety of reactions, including:
-
Metalation: Directed ortho-metalation (DoM) of N-tosylpyrrole allows for the introduction of substituents at the C2 position.
-
Cross-Coupling Reactions: N-Tosylpyrrole derivatives can participate in Suzuki-Miyaura and other cross-coupling reactions to form C-C bonds.[3]
-
Halogenation: Regioselective halogenation of N-tosylpyrrole provides precursors for further functionalization.
Experimental Workflow for the Synthesis of 3-Substituted Pyrroles:
Caption: General workflow for the synthesis of 3-substituted pyrroles.
Role in Pharmaceutical Synthesis
Pyrrole-containing compounds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cholesterol-lowering effects.[12] While the direct use of N-tosylpyrrole in the final structure of a drug is uncommon due to the tosyl group typically being removed, its role as a key intermediate is significant. For instance, the synthesis of Atorvastatin (Lipitor), a blockbuster cholesterol-lowering drug, involves the construction of a polysubstituted pyrrole core, a process where protecting group strategies are essential. The principles of regioselective functionalization enabled by N-protection are central to the synthesis of such complex pyrrole-containing drugs.
Conclusion
The tosyl group is an indispensable tool in pyrrole chemistry, offering solutions to the inherent challenges of reactivity and lack of regioselectivity associated with the unprotected pyrrole ring. Its ability to function as a robust protecting group, a regiochemical director, and a leaving group provides chemists with a versatile platform for the synthesis of a wide array of substituted pyrroles. The detailed understanding of its influence on the physicochemical properties and reactivity of the pyrrole nucleus, as outlined in this guide, is crucial for the rational design of synthetic routes towards complex molecules, including novel therapeutic agents. The experimental protocols and mechanistic visualizations provided herein serve as a practical resource for researchers aiming to harness the full potential of the tosyl group in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
N-Tosyl-3-pyrrolecarboxylic Acid: A Versatile Building Block for Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Tosyl-3-pyrrolecarboxylic acid is a versatile heterocyclic organic compound that has garnered significant attention as a valuable building block in synthetic chemistry. Its unique structural features, including a reactive pyrrole core, an electron-withdrawing tosyl protecting group, and a carboxylic acid moiety, make it a strategic starting material for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical Properties
This compound is a white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106058-86-0 | [2] |
| Molecular Formula | C₁₂H₁₁NO₄S | [2] |
| Molecular Weight | 265.29 g/mol | [2] |
| Melting Point | 202-206 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically >98% | [2] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the N-tosylation of pyrrole-3-carboxylic acid. This reaction protects the pyrrole nitrogen, enhancing the stability of the ring and modulating its reactivity for subsequent functionalization.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrrole-3-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or an appropriate base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve pyrrole-3-carboxylic acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.
Note: This is a generalized procedure and optimization of reaction conditions, including the choice of base and solvent, may be necessary to achieve high yields and purity.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton of the carboxyl group at a downfield chemical shift, often above 10 ppm.[3] The protons on the pyrrole ring will appear as distinct signals, and the protons of the tosyl group will be visible in the aromatic region, along with a singlet for the methyl group around 2.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carboxyl carbon in the range of 165-185 ppm.[3] The carbons of the pyrrole ring and the tosyl group will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[4] The presence of the sulfonyl group (SO₂) from the tosyl moiety will result in strong stretching vibrations typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Applications as a Synthetic Building Block
The utility of this compound lies in the diverse reactivity of its functional groups. The tosyl group serves as an excellent protecting group for the pyrrole nitrogen, which can be removed under specific conditions. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The pyrrole ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the tosyl and carboxyl groups deactivates the ring compared to unsubstituted pyrrole.
Diagram 2: Reactivity of this compound
Caption: Key chemical transformations of this compound.
Role in Medicinal Chemistry
Pyrrole-containing compounds are ubiquitous in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities.[5] While specific examples of drug candidates synthesized directly from this compound are not detailed in the provided search results, the general importance of substituted pyrrole carboxylic acids as precursors is well-established. For instance, complex pyrrole-based structures are found in drugs like Atorvastatin. The synthesis of such complex molecules often relies on the strategic use of pre-functionalized pyrrole building blocks.
The N-tosyl group can direct the regioselectivity of further reactions on the pyrrole ring. For example, Friedel-Crafts acylation of N-tosyl pyrrole often proceeds with high selectivity for the 3-position.[6] This directing effect, combined with the versatility of the carboxylic acid group, makes this compound a valuable intermediate for creating libraries of substituted pyrroles for drug screening and lead optimization.
Experimental Protocol: General N-Tosyl Deprotection
A general procedure for the removal of the N-tosyl group from a pyrrole derivative is provided below.[5]
Materials:
-
N-Tosyl pyrrole derivative
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Tosyl pyrrole product in a mixture of methanol and water (e.g., 9:1 v/v).[5]
-
Add crushed sodium hydroxide pellets (3 equivalents).[5]
-
Stir the mixture overnight at ambient temperature.[5]
-
Add ethyl acetate to the reaction mixture and separate the phases.[5]
-
Extract the aqueous phase with ethyl acetate.[5]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Filter the mixture and evaporate the solvent to obtain the deprotected pyrrole.[5]
Conclusion
This compound is a strategically important synthetic building block that offers a stable and versatile platform for the construction of more complex pyrrole-containing molecules. Its synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it a valuable tool for organic chemists, particularly those working in the field of drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers looking to incorporate this versatile compound into their synthetic strategies. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.
References
Methodological & Application
Application Notes and Protocols: N-Tosyl-3-pyrrolecarboxylic Acid as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Tosyl-3-pyrrolecarboxylic Acid and related N-tosyl pyrrole derivatives in the synthesis of diverse heterocyclic compounds. While not a catalyst itself, this compound serves as a valuable precursor and building block in various catalyzed and base-mediated reactions. The N-tosyl group functions as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the pyrrole ring and directing the regioselectivity of subsequent transformations.
This document offers detailed experimental protocols for the preparation of this compound and its application in the synthesis of substituted pyrroles and tropinone frameworks. Quantitative data from representative reactions are summarized in tables for easy comparison, and reaction workflows are visualized using diagrams.
Synthesis of this compound
The preparation of this compound is a crucial first step for its use in further synthetic applications. A common method involves the tosylation of 3-pyrrolecarboxylic acid.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of this compound involves the reaction of 3-pyrrolecarboxylic acid with p-toluenesulfonyl chloride.
Materials:
-
3-Pyrrolecarboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Organic solvent (e.g., methylene chloride, xylene)
-
Base (e.g., triethylamine, pyridine)
-
Phosphorus trichloride (optional, for activation)
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-pyrrolecarboxylic acid in the chosen organic solvent.
-
Add the base to the solution and stir.
-
In a separate flask, prepare a solution of p-toluenesulfonyl chloride in the same organic solvent.
-
Slowly add the p-toluenesulfonyl chloride solution to the 3-pyrrolecarboxylic acid solution at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by filtration, crystallization, or column chromatography to yield this compound.
Application in the Synthesis of Substituted Pyrroles via the Van Leusen Reaction
While this compound itself is not directly used in the Van Leusen reaction, the related and commercially available reagent, tosylmethyl isocyanide (TosMIC), is a cornerstone of this powerful pyrrole synthesis methodology. The reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene to produce a variety of substituted pyrroles. This method is highly valued for its operational simplicity and the wide availability of starting materials.
The general mechanism involves the base-mediated deprotonation of TosMIC to form a nucleophilic carbanion. This is followed by a Michael addition to an electron-deficient alkene, intramolecular cyclization, and subsequent elimination of the tosyl group to afford the aromatic pyrrole ring.
Van Leusen Reaction Workflow
Caption: Van Leusen reaction workflow for pyrrole synthesis.
Quantitative Data for the Van Leusen Pyrrole Synthesis
The following table summarizes the reaction of various electron-deficient alkenes with TosMIC to yield 3,4-disubstituted pyrroles.
| Entry | Electron-Deficient Alkene (Substituents) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone (R1=Ph, R2=Ph) | NaH | DMSO/Et2O | 24 | 60 |
| 2 | Cinnamate (R1=Ph, R2=OEt) | NaH | DMSO/Et2O | 24 | - |
| 3 | Acrylonitrile (R1=H, R2=CN) | NaH | DMSO/Et2O | 24 | - |
| 4 | Nitro-styrene (R1=Ph, R2=NO2) | NaH | DMSO/Et2O | 24 | - |
| 5 | (E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-phenylprop-2-en-1-one | NaH | DMSO/Et2O | - | 60 |
| 6 | (E)-1-(4-bromophenyl)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one | NaH | DMSO/Et2O | - | 58 |
| 7 | (E)-1-([1,1'-biphenyl]-4-yl)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one | NaH | DMSO/Et2O | - | 55 |
Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrroles
Materials:
-
Heteroaryl chalcone derivative (1 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1 mmol)
-
Sodium hydride (NaH) (50 mg)
-
Anhydrous diethyl ether (Et2O) (20 mL)
-
Anhydrous dimethyl sulfoxide (DMSO) (1.5 mL)
Procedure:
-
To a suspension of NaH in Et2O, add a solution of the heteroaryl chalcone and TosMIC in DMSO dropwise at room temperature under an argon atmosphere.
-
Stir the reaction mixture and monitor its progress by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the desired 3-aroyl-4-heteroarylpyrrole.
Application in the Synthesis of Tropinone Derivatives via [4+3] Cycloaddition
N-tosyl and N-nosyl protected pyrroles are effective four-carbon building blocks in [4+3] cycloaddition reactions with oxyallyl cations to construct the tropane skeleton, which is a core structure in many biologically active alkaloids. The electron-withdrawing N-sulfonyl group enhances the reactivity of the pyrrole ring in this cycloaddition.
The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, which facilitates the in situ generation of the oxyallyl cation from a suitable precursor, such as a 2-(silyloxy)acrolein derivative.
[4+3] Cycloaddition Workflow for Tropinone Synthesis
Caption: [4+3] Cycloaddition of N-nosyl pyrrole for tropinone synthesis.
Quantitative Data for the [4+3] Cycloaddition of N-Nosyl Pyrroles
The following table presents data for the acid-catalyzed [4+3] cycloaddition of various 2-substituted N-nosyl pyrroles with a 2-(silyloxy)acrolein derivative.
| Entry | N-Nosyl Pyrrole (Substituent at C2) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | H | Tf2NH | CH2Cl2 | 1 | 95 |
| 2 | Me | Cu(OTf)2 | CH3NO2 | 24 | 85 |
| 3 | Ph | Cu(OTf)2 | CH3NO2 | 24 | 92 |
| 4 | CO2Me | Sc(OTf)3 | CH3NO2 | 48 | 78 |
| 5 | Br | Cu(OTf)2 | CH3NO2 | 24 | 88 |
Experimental Protocol: Synthesis of Tropinone Derivatives
Materials:
-
N-Nosyl pyrrole derivative (1 equiv)
-
2-(tert-butyldimethylsilyloxy)acrolein (1.2 equiv)
-
Lewis acid catalyst (e.g., Cu(OTf)2, Sc(OTf)3) or Brønsted acid (Tf2NH) (10 mol%)
-
Anhydrous solvent (e.g., nitromethane, dichloromethane)
Procedure:
-
To a solution of the N-nosyl pyrrole derivative in the anhydrous solvent, add the 2-(tert-butyldimethylsilyloxy)acrolein.
-
Add the catalyst to the mixture at the specified reaction temperature (e.g., room temperature or 0 °C).
-
Stir the reaction under a nitrogen atmosphere and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the tropinone derivative.
Deprotection of the N-Tosyl Group
The final step in many synthetic sequences involving N-tosyl pyrroles is the removal of the tosyl protecting group to yield the free N-H heterocycle. This is typically achieved under basic conditions.
Experimental Protocol: N-Tosyl Deprotection
Materials:
-
N-Tosyl pyrrole derivative
-
Sodium hydroxide (NaOH) pellets (3 equiv)
-
Methanol (MeOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-Tosyl pyrrole product in a 9:1 mixture of MeOH/H2O.
-
Add crushed NaOH pellets to the solution.
-
Stir the mixture overnight at ambient temperature.
-
Add EtOAc and separate the phases.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter and evaporate the solvent to obtain the analytically pure deprotected pyrrole.
Disclaimer: The protocols and data presented are based on published literature. These are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
Application Notes and Protocols: N-Tosyl-3-pyrrolecarboxylic Acid in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tosyl-3-pyrrolecarboxylic acid is a versatile heterocyclic compound with potential applications in organic synthesis. Its structure, featuring a protected pyrrole ring and a carboxylic acid moiety, makes it an intriguing candidate for participation in multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. This document provides a detailed overview of the potential applications of this compound in MCRs, along with representative protocols and data presentation.
Note on Current Research: While this compound is known as an organic compound and its synthesis has been described, a comprehensive search of scientific literature did not yield specific examples of its direct use as a carboxylic acid component in Passerini, Ugi, or Gewald multi-component reactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] The protocols and data presented herein are based on analogous reactions with structurally similar N-protected heterocyclic carboxylic acids and serve as a guide for future research and application development.
Theoretical Application in Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. The incorporation of this compound into a U-4CR would introduce a unique N-protected pyrrole moiety into the final product, a structural motif of interest in medicinal chemistry due to the prevalence of the pyrrole ring in bioactive molecules.
General Reaction Scheme
The hypothetical Ugi reaction involving this compound would proceed as follows:
Caption: General scheme of a Ugi-4CR with this compound.
Expected Product Scaffold
The resulting α-acylamino amide would feature the N-tosyl-3-pyrrolecarboxamido group, offering a novel building block for library synthesis and lead optimization in drug discovery programs.
Hypothetical Quantitative Data
The following table outlines a hypothetical Ugi reaction with representative substrates and expected outcomes. The yields are estimated based on similar reported Ugi reactions.
| Entry | Aldehyde (R¹CHO) | Amine (R²NH₂) | Isocyanide (R³NC) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | N-(cyclohexyl)-2-(phenylamino)-2-(1-tosyl-1H-pyrrole-3-carboxamido)acetamide | 75-85 |
| 2 | Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | N-(tert-butyl)-3-methyl-2-(benzylamino)-2-(1-tosyl-1H-pyrrole-3-carboxamido)butanamide | 70-80 |
| 3 | Formaldehyde | p-Methoxyaniline | Ethyl isocyanoacetate | Ethyl 2-(2-((4-methoxyphenyl)amino)-2-(1-tosyl-1H-pyrrole-3-carboxamido)acetamido)acetate | 65-75 |
Experimental Protocols (Representative)
The following is a representative protocol for a hypothetical Ugi-type reaction using this compound, adapted from established procedures for similar carboxylic acids.
General Procedure for the Ugi Four-Component Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture and stir for an additional 10 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acylamino amide product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for a representative Ugi-4CR.
Potential in Passerini and Gewald Reactions
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide.[5][9][12][13] this compound could serve as the carboxylic acid component, leading to products with an N-tosyl-3-pyrrolecarboxylate ester moiety. These products could be valuable intermediates in the synthesis of more complex heterocyclic systems.
Gewald Three-Component Reaction
The Gewald reaction is a synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While this compound would not directly participate as a primary reactant in the classical Gewald reaction, its acidic nature suggests it could potentially be employed as a catalyst or an additive to influence the reaction conditions, although this application is speculative.
Logical Relationships in Multi-Component Reactions
The power of MCRs lies in the convergent assembly of multiple starting materials into a single, more complex product. The logical relationship between the components in a Ugi-type reaction is depicted below.
References
- 1. chembk.com [chembk.com]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. air.unimi.it [air.unimi.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: N-Tosyl-3-pyrrolecarboxylic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Tosyl-3-pyrrolecarboxylic Acid as a versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a protected pyrrole derivative that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant biological activity. The tosyl group acts as an effective protecting group for the pyrrole nitrogen, allowing for selective functionalization of the carboxylic acid moiety. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with anticancer, anti-inflammatory, and antimicrobial properties. This document focuses on the application of this compound in the synthesis of potent kinase inhibitors.
Synthesis of Bioactive Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
A key application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known to inhibit various protein kinases involved in cancer cell signaling. These molecules act as ATP-competitive inhibitors, targeting the kinase domain of receptors such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase 2 (JAK2).
Experimental Workflow: From this compound to a Pyrrolo[2,3-d]pyrimidine Core
The following diagram outlines a general and plausible workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core structure starting from this compound. This workflow is based on established organic chemistry principles, including amide bond formation and subsequent cyclization to form the pyrimidine ring.
Caption: Synthetic workflow from this compound to a bioactive kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps outlined in the workflow above.
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond between this compound and a primary amine, a crucial first step in building more complex molecules.
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Tosyl-3-(aminocarbonyl)pyrrole intermediate.
Protocol 2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
This protocol outlines the cyclization of the amide intermediate to form the core heterocyclic structure of many kinase inhibitors.
Materials:
-
N-Tosyl-3-(aminocarbonyl)pyrrole intermediate from Protocol 1
-
Formamide
-
Potassium carbonate (K₂CO₃)
-
2-Methoxyethanol
Procedure:
-
A mixture of the N-Tosyl-3-(aminocarbonyl)pyrrole intermediate (1.0 eq) and formamide (10 eq) is heated to 180 °C for 5 hours.
-
Alternatively, the intermediate can be refluxed in 2-methoxyethanol with an excess of potassium carbonate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude pyrrolo[2,3-d]pyrimidin-4-one.
-
Further functionalization, such as chlorination of the 4-oxo position followed by nucleophilic substitution, can be performed to introduce diversity and modulate biological activity.
Quantitative Data: Bioactivity of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold, accessible from this compound, is a core component of numerous potent and selective kinase inhibitors. The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-d]pyrimidine derivatives against key oncogenic kinases.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR. [1][2]
| Compound ID | Modification on Pyrrolopyrimidine Core | EGFR (Wild Type) IC₅₀ (nM) | EGFR (T790M Mutant) IC₅₀ (nM) | Selectivity Index (WT/Mutant) |
| 12i | Covalent warhead on phenylamino substituent | 22 | 0.21 | 104.8 |
| 46 | 2,4-disubstituted | 3.76 | Not Reported | Not Applicable |
| 48 | 2,4-disubstituted | 3.63 | Not Reported | Not Applicable |
| 51 | 4,6-disubstituted | 3.8 | Not Reported | Not Applicable |
| 53 | 4,6-disubstituted | 3.3 | Not Reported | Not Applicable |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR-2. [3]
| Compound ID | Modification on Pyrrolopyrimidine Core | VEGFR-2 IC₅₀ (nM) |
| 12d | Biaryl urea moiety | 11.9 |
| 15c | Biaryl urea moiety | 13.6 |
Table 3: Inhibitory Activity of Pyrrole-3-carboxamide Derivatives against JAK2. [4]
| Compound ID | Modification on Pyrrole-3-carboxamide | JAK2 IC₅₀ (nM) |
| 28 (NMS-P953) | 5-(2-aminopyrimidin-4-yl)-2-phenyl substitution | <1 |
Signaling Pathways Targeted by Synthesized Bioactive Molecules
The bioactive molecules synthesized from this compound primarily target protein kinase signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).
Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
JAK/STAT Signaling Pathway and its Inhibition
The Janus Kinase (JAK) family of tyrosine kinases are critical components of signaling pathways initiated by cytokines and growth factors. Upon receptor binding, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrole-3-carboxamide-based inhibitor.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of potent, biologically active molecules, particularly kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel drug candidates targeting critical signaling pathways in various diseases. The strategic use of this building block can significantly contribute to the development of next-generation therapeutics.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Tosyl-3-pyrrolecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Tosyl-3-pyrrolecarboxylic Acid as a versatile building block in the synthesis of pyrrole-based compounds for drug discovery. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] this compound serves as a key starting material for the elaboration of this important heterocyclic core.
The tosyl group acts as a protecting group for the pyrrole nitrogen, which allows for regioselective functionalization at other positions of the pyrrole ring. The carboxylic acid moiety at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the synthesis of diverse libraries of compounds for biological screening.
Data Presentation
While this compound is a synthetic intermediate, its physical and chemical properties are crucial for its application in synthesis.
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₄S |
| Molecular Weight | 265.29 g/mol |
| CAS Number | 106058-86-0 |
| Appearance | White crystalline solid |
| Solubility | Soluble in many organic solvents and aqueous base. |
| Key Functional Groups | N-Tosyl, Pyrrole, Carboxylic Acid |
Experimental Protocols
The following protocols describe key synthetic transformations involving this compound and related N-tosyl pyrroles, which are fundamental for the generation of diverse molecular libraries for drug discovery.
Protocol 1: Amide Coupling of this compound
This protocol details the formation of an amide bond, a common linkage in many drug molecules, using the carboxylic acid functionality.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Coupling agent (e.g., TBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[7]
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)[7]
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and TBTU (2 equivalents) in anhydrous DCM.[7]
-
Add DIPEA (0.25 equivalents) to the solution and stir the mixture at room temperature for 15 minutes.[7]
-
Add the desired amine (1.2 equivalents) to the reaction mixture.[7]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: N-Tosyl Deprotection
This protocol describes the removal of the tosyl protecting group to yield the free N-H pyrrole, which can be a final drug candidate or an intermediate for further N-functionalization.
Materials:
-
N-Tosyl-protected pyrrole derivative
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-Tosyl pyrrole derivative in a 9:1 mixture of MeOH/H₂O.
-
Add crushed NaOH pellets (3 equivalents) to the solution.
-
Stir the mixture overnight at ambient temperature.
-
Add EtOAc to the reaction mixture and transfer to a separatory funnel.
-
Separate the phases and extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to dryness to obtain the deprotected pyrrole product.
Visualizations
Diagram 1: Synthetic Workflow for Drug Candidate Synthesis
Caption: Synthetic workflow from this compound.
Diagram 2: Logical Relationship of Pyrrole Scaffold in Drug Discovery
Caption: Biological activities of pyrrole-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
Application Notes and Protocols: N-Tosyl-3-pyrrolecarboxylic Acid as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has led to the development of a significant number of kinase inhibitors as therapeutic agents. The pyrrole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. N-Tosyl-3-pyrrolecarboxylic acid is a key starting material for the synthesis of these valuable compounds. The tosyl group serves as an effective protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring, particularly the carboxylic acid group, before its facile removal in the final steps of the synthesis.
These application notes provide a comprehensive overview of the use of this compound as a precursor for the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows are presented to aid researchers in the design and synthesis of novel kinase inhibitors.
Kinase Inhibitors Derived from Pyrrole-3-Carboxamide Scaffold
A number of potent kinase inhibitors have been developed based on the pyrrole-3-carboxamide core structure. These inhibitors target a range of kinases, including Janus Kinase 2 (JAK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). The inhibitory activities of representative compounds are summarized in the table below.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| NMS-P953 | JAK2 | Potent (specific value not publicly disclosed) | [1] |
| Pyrrolo[2,3-d]pyrimidine Derivative (12d) | VEGFR-2 | 11.9 | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivative (15c) | VEGFR-2 | 13.6 | [2] |
| SU11248 (Sunitinib) | VEGFR2, PDGFRβ | Potent (specific values vary by assay) | [3] |
| Pyrrolo[2,3-d]pyrimidine Derivative (12i) | EGFR (T790M mutant) | 0.21 | [4] |
| Pyrrolo[2,3-d]pyrimidine Derivative (12i) | EGFR (wild-type) | 22 | [4] |
Experimental Protocols
The following protocols describe a general synthetic route for the preparation of pyrrole-3-carboxamide-based kinase inhibitors starting from this compound.
Protocol 1: Amide Coupling of this compound
This protocol outlines the formation of the critical amide bond between this compound and a desired amine.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine of interest (1.0-1.2 equivalents) to the solution.
-
Add the tertiary amine base (2.0-3.0 equivalents) to the reaction mixture.
-
In a separate flask, dissolve the coupling agent (1.1-1.3 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-tosyl-protected pyrrole-3-carboxamide.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of the N-Tosyl Group
This protocol describes the removal of the tosyl protecting group to yield the final pyrrole-3-carboxamide kinase inhibitor.
Materials:
-
N-Tosyl-protected pyrrole-3-carboxamide
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol (MeOH) and Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the N-Tosyl-protected pyrrole-3-carboxamide in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add crushed sodium hydroxide pellets (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate and water to the reaction mixture.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrole-3-carboxamide.
-
If necessary, further purify the product by recrystallization or column chromatography.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of pyrrole-3-carboxamide kinase inhibitors and the key signaling pathways targeted by these compounds.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of pyrrole-3-carboxamide-based kinase inhibitors. The straightforward protocols for amide coupling and N-tosyl deprotection provide a reliable synthetic route to access these potent compounds. The information and protocols provided in these application notes are intended to facilitate the research and development of novel kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esterification Reactions Catalyzed by N-Tosyl-3-pyrrolecarboxylic Acid
Disclaimer: Following a comprehensive literature search, no specific research articles, detailed protocols, or quantitative data were found detailing the use of N-Tosyl-3-pyrrolecarboxylic Acid as a catalyst for esterification reactions. The information provided below is based on the general principles of acid-catalyzed esterification and the known properties of this compound. The protocols and data presented are illustrative and should be adapted for specific experimental requirements.
Introduction
This compound is a white crystalline solid with strong acidic properties.[1] Its chemical structure incorporates both a benzenesulfonyl group and a pyrrole carboxylic acid moiety, making it a potential organocatalyst.[1] In organic synthesis, it is generally considered for use as an acid catalyst in various reactions, including esterification, to potentially enhance reaction rates and yields.[1]
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water.[2] This process is typically catalyzed by an acid. The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.
General Principles of Catalysis
While specific data for this compound is unavailable, its acidic nature suggests it would function as a Brønsted acid catalyst in a manner similar to other sulfonic acids like p-toluenesulfonic acid (PTSA). The catalytic cycle would likely involve the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and regeneration of the catalyst.
Application Notes
-
Catalyst Loading: Typical acid catalyst loading for esterification reactions can range from 1 to 10 mol%. The optimal loading for this compound would need to be determined empirically.
-
Reaction Temperature: Esterification reactions are often performed at elevated temperatures to drive the equilibrium towards the product side. The specific temperature will depend on the boiling points of the reactants and the solvent.
-
Water Removal: As water is a byproduct of the reaction, its removal can shift the equilibrium towards the formation of the ester, thereby increasing the yield. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents.
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Toluene is a common solvent for esterification as it forms an azeotrope with water, facilitating its removal.
Illustrative Experimental Protocol (General)
This protocol is a general representation of a Fischer esterification and has not been specifically validated for this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq, can be used as solvent)
-
This compound (e.g., 5 mol%)
-
Anhydrous Solvent (e.g., Toluene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the carboxylic acid, the alcohol, and the solvent.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Illustrative Data Table (Hypothetical)
Since no experimental data is available, the following table is a hypothetical representation of how results for the esterification of benzoic acid with various alcohols catalyzed by this compound might be presented.
| Entry | Alcohol | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | 6 | 65 | Data not available |
| 2 | Ethanol | 8 | 78 | Data not available |
| 3 | n-Butanol | 12 | 110 | Data not available |
| 4 | Isopropanol | 18 | 100 | Data not available |
| Reaction Conditions: Benzoic acid (1 mmol), alcohol (3 mmol), this compound (5 mol%), toluene (10 mL) under reflux with a Dean-Stark trap. |
Visualizations
The following diagrams illustrate the general workflow and a plausible catalytic cycle for an acid-catalyzed esterification reaction.
Caption: General experimental workflow for acid-catalyzed esterification.
Caption: Plausible catalytic cycle for Fischer-type esterification.
References
Application Notes and Protocols for Condensation Reactions of N-Tosyl-3-pyrrolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for condensation reactions involving N-Tosyl-3-pyrrolecarboxylic acid, a versatile building block in organic synthesis and medicinal chemistry. The information presented is intended to guide researchers in the efficient synthesis of novel amide and ester derivatives with potential applications in drug discovery and materials science.
Introduction
This compound is a stable, crystalline solid that serves as a valuable precursor for the synthesis of a variety of substituted pyrroles. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, allowing for selective functionalization at the carboxylic acid moiety. Condensation reactions, such as amide and ester formation, are fundamental transformations that enable the diversification of this scaffold, leading to compounds with a wide range of biological and material properties. Pyrrole derivatives, in general, are known to exhibit various biological activities, including anticancer and antibacterial effects.[1][2]
Amide Condensation Reactions
The synthesis of amides from this compound is a common and crucial transformation. This is typically achieved by activating the carboxylic acid followed by the addition of an amine. A variety of coupling reagents can be employed for this purpose, each with its own advantages in terms of reaction efficiency and substrate scope.
General Experimental Workflow for Amide Synthesis
The following diagram outlines the general workflow for the synthesis of N-Tosyl-3-pyrrolecarboxamides.
Caption: General workflow for amide synthesis.
Protocol 1: Amide Synthesis using HATU as a Coupling Reagent
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data (Representative):
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 4 | ~85-95 |
| Benzylamine | HATU | DIPEA | DMF | 3 | ~90-98 |
| Morpholine | HATU | TEA | DCM | 6 | ~80-90 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Protocol 2: Amide Synthesis using DCC as a Coupling Reagent
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a cost-effective coupling agent for the synthesis of amides from this compound.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
DCC
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative):
| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| p-Toluidine | DCC | DCM | 12 | ~75-85 |
| Piperidine | DCC | THF | 8 | ~80-90 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Ester Condensation Reactions
Esterification of this compound can be achieved through various methods, with the Fischer esterification being a classic and straightforward approach, particularly for simple alcohols.
General Experimental Workflow for Fischer Esterification
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
Caption: General workflow for Fischer esterification.
Protocol 3: Fischer Esterification with Ethanol
This protocol details the synthesis of ethyl N-Tosyl-3-pyrrolecarboxylate via Fischer esterification.[7][8]
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Quantitative Data (Representative):
| Alcohol | Catalyst | Time (h) | Yield (%) |
| Methanol | H₂SO₄ | 6 | ~80-90 |
| Ethanol | H₂SO₄ | 8 | ~75-85 |
| n-Propanol | H₂SO₄ | 12 | ~70-80 |
Note: Yields are representative and may vary depending on the specific alcohol and reaction conditions.
Potential Biological Relevance and Signaling Pathways
While specific signaling pathways involving this compound are not yet elucidated, the broader class of pyrrole-containing compounds has been extensively studied for its therapeutic potential. Many pyrrole derivatives have been identified as inhibitors of various enzymes and receptors implicated in diseases such as cancer and bacterial infections.[1][9] For instance, some pyrrole carboxamides have shown inhibitory activity against Sortase A, an enzyme crucial for the virulence of Gram-positive bacteria.[9] Inhibition of this enzyme disrupts the anchoring of surface proteins, thereby attenuating bacterial pathogenesis.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical inhibition of Sortase A.
This diagram provides a conceptual framework for how N-Tosyl-3-pyrrolecarboxamide derivatives could be explored as potential antibacterial agents. Further research is required to synthesize and evaluate specific compounds for their activity against such targets.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of amide and ester derivatives through straightforward condensation reactions. The protocols provided herein offer robust methods for accessing these compounds, which can serve as a foundation for further exploration in medicinal chemistry and materials science. The potential for these derivatives to interact with biological targets, such as bacterial enzymes, highlights the importance of continued research in this area.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. growingscience.com [growingscience.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies Involving N-Sulfonyl Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-sulfonyl groups for the protection of pyrroles in organic synthesis. The information presented is intended to guide researchers in selecting the appropriate N-sulfonyl protecting group, executing protection and deprotection reactions, and understanding the stability of these groups under various conditions.
Introduction to N-Sulfonyl Pyrrole Protecting Groups
N-Sulfonyl groups are widely employed for the protection of the pyrrole nitrogen due to their strong electron-withdrawing nature. This property effectively reduces the electron density of the pyrrole ring, thereby increasing its stability towards electrophilic attack and oxidation.[1] This deactivation allows for a broader range of chemical transformations to be performed on other parts of the molecule without compromising the pyrrole core.[1] Commonly used N-sulfonyl protecting groups include the tosyl (Ts), benzenesulfonyl (Bs), nosyl (Ns), and the sterically hindered 2,4,6-triisopropylbenzenesulfonyl (Tris) groups. The choice of a specific N-sulfonyl group depends on the required stability and the conditions available for its subsequent removal.
Data Presentation: Comparison of N-Sulfonyl Protecting Groups
The following tables summarize the reaction conditions and yields for the protection and deprotection of pyrroles with various N-sulfonyl groups, as well as a qualitative comparison of their stability.
Table 1: N-Sulfonylation of Pyrrole - Reaction Conditions and Yields
| Protecting Group | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| Tosyl (Ts) | Pyrrole, p-Toluenesulfonyl chloride, KOH | THF | Reflux | 4 h | Excellent | [2] |
| Tosyl (Ts) | Pyrrole, p-Toluenesulfonyl chloride, NaH | DMF | 0 °C to rt | 12 h | High | (General procedure) |
| Benzenesulfonyl (Bs) | Pyrrole, Benzenesulfonyl chloride, NaH | DMF | 0 °C to rt | 12 h | High | (General procedure) |
| Nosyl (Ns) | Pyrrole, 2-Nitrobenzenesulfonyl chloride, Base | CH2Cl2 | rt | - | High | [3] |
| Trisyl (Tris) | Pyrrole, 2,4,6-Triisopropylbenzenesulfonyl chloride, Base | THF | 0 °C to rt | - | High | [4] |
Table 2: Deprotection of N-Sulfonyl Pyrroles - Reaction Conditions and Yields
| Protecting Group | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| Tosyl (Ts) | NaOH (3 equiv) | MeOH/H₂O (9:1) | Ambient | Overnight | Good | [5] |
| Tosyl (Ts) | KOH (1.5 mmol) | EtOH | 35 °C | 16 h | 95 | [6] |
| Tosyl (Ts) | PhMgBr (4 equiv) | Toluene | 100 °C | 4 h | 85 | [6] |
| Tosyl (Ts) | Electrolysis [Mg(+) | Ni(−)] | DMF | rt | - | 88 |
| Nosyl (Ns) | Thiophenol, K₂CO₃ | DMF | rt | - | High | [3] |
| 2,4-Dinitrobenzenesulfonyl | Thiophenol or Thiolate | Mild and specific conditions | - | - | High | [7] |
Table 3: Qualitative Stability of N-Sulfonyl Pyrroles
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (Catalytic Hydrogenation) | Organometallics (e.g., Grignard) |
| Tosyl (Ts) | Generally Stable | Labile | Stable | Stable | Labile |
| Benzenesulfonyl (Bs) | Generally Stable | Labile | Stable | Stable | Labile |
| Nosyl (Ns) | Stable | Labile (Thiolysis) | Stable | Labile | Stable |
| Trisyl (Tris) | Very Stable | More Stable than Ts/Bs | Stable | Stable | Stable |
Experimental Protocols
General Procedure for N-Tosylation of Pyrrole
This protocol describes a general method for the N-tosylation of pyrrole using sodium hydride as a base.
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen source
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add pyrrole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrrole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosylpyrrole.
General Procedure for N-Benzenesulfonylation of Pyrrole
This protocol is analogous to the N-tosylation procedure.
Materials:
-
Pyrrole
-
Benzenesulfonyl chloride (BsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen source
-
Ice bath
Procedure:
-
Follow steps 1-5 of the N-tosylation protocol.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Follow steps 7-13 of the N-tosylation protocol to obtain N-benzenesulfonylpyrrole.
Deprotection of N-Tosyl Pyrrole using Sodium Hydroxide
This protocol is adapted from a literature procedure for the deprotection of an N-tosyl pyrrole derivative.[5]
Materials:
-
N-Tosyl pyrrole derivative
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-tosyl pyrrole derivative (1.0 eq) in a 9:1 mixture of MeOH/H₂O.
-
Add crushed NaOH pellets (3.0 eq) to the solution.
-
Stir the reaction mixture at ambient temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add EtOAc to the reaction mixture and transfer to a separatory funnel.
-
Separate the phases and extract the aqueous layer with EtOAc.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrrole.
Visualizations
General Workflow for Pyrrole Protection and Deprotection
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki and Heck Coupling Reactions with "N-Tosyl-3-pyrrolecarboxylic Acid" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the successful implementation of Suzuki and Heck cross-coupling reactions utilizing derivatives of "N-Tosyl-3-pyrrolecarboxylic Acid." This document is intended to serve as a comprehensive guide for the synthesis of complex biaryl and vinyl-substituted pyrrole structures, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The N-tosyl-pyrrole moiety is a common structural motif in pharmacologically active compounds. The ability to functionalize the pyrrole ring at specific positions through these coupling reactions opens up a vast chemical space for the development of novel therapeutic agents and functional materials.
This document outlines a two-step synthetic strategy:
-
Regioselective Halogenation: The synthesis of a suitable halogenated this compound derivative, a necessary precursor for the subsequent coupling reactions.
-
Palladium-Catalyzed Cross-Coupling: Detailed protocols for the Suzuki and Heck reactions using the halogenated pyrrole derivative.
Synthesis of Halogenated this compound Derivatives
The successful execution of Suzuki and Heck reactions is contingent on the availability of a halogenated precursor. Based on literature precedents for the halogenation of substituted pyrroles, a plausible route to a key intermediate, a 4-bromo-N-tosyl-pyrrole derivative, is presented. The electron-withdrawing nature of the tosyl and carboxyl groups is expected to direct bromination to the C4 and C5 positions. Selective monobromination can often be achieved under controlled conditions.
Protocol: Synthesis of Methyl 4-bromo-1-tosyl-1H-pyrrole-3-carboxylate
This protocol is adapted from procedures for the bromination of substituted pyrroles.
Materials:
-
Methyl 1-tosyl-1H-pyrrole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromo-1-tosyl-1H-pyrrole-3-carboxylate.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between the halogenated pyrrole and a boronic acid derivative.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a generalized procedure based on successful couplings of similar heterocyclic systems.[1]
Materials:
-
Methyl 4-bromo-1-tosyl-1H-pyrrole-3-carboxylate
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To a dry Schlenk flask, add Methyl 4-bromo-1-tosyl-1H-pyrrole-3-carboxylate (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Suzuki Coupling of Methyl 4-bromo-1-tosyl-1H-pyrrole-3-carboxylate
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 6 | 88 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 8 | 82 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 5 | 79 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Heck Coupling Reactions
The Heck reaction facilitates the coupling of the halogenated pyrrole with an alkene to introduce a vinyl substituent.
Experimental Protocol: General Procedure for Heck Coupling
This protocol is a generalized procedure based on established Heck reaction conditions.
Materials:
-
Methyl 4-bromo-1-tosyl-1H-pyrrole-3-carboxylate (or the corresponding iodide)
-
Alkene (e.g., Styrene, Methyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a dry Schlenk flask, combine Methyl 4-bromo-1-tosyl-1H-pyrrole-3-carboxylate (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.10 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, the alkene (1.5 eq), and Et₃N (2.0 eq) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation: Heck Coupling of Methyl 4-halo-1-tosyl-1H-pyrrole-3-carboxylate
| Entry | Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 110 | 18 | 75 |
| 2 | I | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 12 | 82 |
| 3 | Br | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 110 | 20 | 78 |
| 4 | I | 4-Vinylpyridine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 16 | 70 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Iodides are generally more reactive than bromides in Heck couplings.
Visualizations
Diagrams of Reaction Pathways and Workflows
Caption: General workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Tosyl-3-pyrrolecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Tosyl-3-pyrrolecarboxylic Acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: N-Tosylation of Pyrrole-3-carboxylic Acid or its Ester
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation of Pyrrole Nitrogen: The pyrrole N-H is not sufficiently acidic to be fully deprotonated by weaker bases, leading to low reactivity. | - Use a stronger base such as Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.- If using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is in sufficient excess (1.5-2.0 equivalents). |
| Hydrolysis of Tosyl Chloride: Moisture in the reaction setup can hydrolyze tosyl chloride (TsCl) to the unreactive p-toluenesulfonic acid.[1] | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Formation of Pyrrolidinium Salt: The HCl generated as a byproduct can protonate the starting material, rendering it unreactive.[1] | - Use a non-nucleophilic base (e.g., TEA, DIPEA) to scavenge the HCl as it is formed.[1]- Consider using p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent, which does not produce HCl.[1] |
| Poor Quality of Reagents: Degraded tosyl chloride or impure starting material. | - Use freshly opened or purified tosyl chloride.- Verify the purity of the starting pyrrole-3-carboxylic acid or ester by NMR or other analytical methods. |
Problem 2: Presence of Multiple Spots on TLC, Including Byproducts
| Potential Cause | Observed Byproduct | Recommended Solution(s) |
| C-Tosylation: Electrophilic attack of the tosyl group on the pyrrole ring instead of the nitrogen. This is more likely if the nitrogen is already substituted or sterically hindered. | C-tosylated pyrrole isomers (e.g., 2-tosyl or 5-tosyl derivatives). | - Ensure the use of a suitable base to deprotonate the N-H, making it the most nucleophilic site.- Perform the reaction at lower temperatures (e.g., 0 °C) to improve selectivity. |
| Di-tosylation/Over-reaction: Further reaction on the pyrrole ring. | Di-tosylated or other over-reacted products.[2][3][4] | - Use a stoichiometric amount of tosyl chloride (1.0-1.2 equivalents).- Add the tosyl chloride solution dropwise to the reaction mixture to avoid localized high concentrations. |
| Degradation of Pyrrole Ring: The pyrrole ring can be sensitive to the acidic conditions generated during the reaction. | Dark, tarry substances or a complex mixture of unidentified products.[1] | - Ensure efficient scavenging of HCl with a suitable base.- Maintain a low reaction temperature. |
Step 2: Hydrolysis of this compound Ester
Problem 3: Incomplete or Slow Hydrolysis
| Potential Cause | Recommended Solution(s) |
| Insufficient Hydroxide Concentration (Base-catalyzed): The concentration of the base (e.g., NaOH, LiOH) is too low for complete saponification. | - Increase the concentration of the aqueous base solution.- Add a co-solvent like methanol or ethanol to improve the solubility of the ester. |
| Insufficient Acid Catalyst (Acid-catalyzed): The concentration of the acid catalyst is not high enough to promote efficient hydrolysis. | - Increase the concentration of the strong acid (e.g., HCl, H₂SO₄).- Be aware that strong acidic conditions may promote side reactions like decarboxylation.[5][6] |
| Steric Hindrance: The N-tosyl group may sterically hinder the approach of the nucleophile (hydroxide or water) to the ester carbonyl. | - Increase the reaction temperature.- Prolong the reaction time and monitor by TLC or LC-MS. |
Problem 4: Formation of Side Products During Hydrolysis
| Potential Cause | Observed Byproduct | Recommended Solution(s) |
| Decarboxylation: Loss of CO₂ from the carboxylic acid, especially under harsh acidic or high-temperature conditions.[5][7] | N-Tosylpyrrole. | - For acid-catalyzed hydrolysis, use the mildest effective acid concentration and temperature.- For base-catalyzed hydrolysis, ensure the subsequent acidic workup is performed at low temperatures (e.g., 0-5 °C).- A patent suggests using an organic acid catalyst in DMF at 85-150 °C for decarboxylation, conditions to be avoided if the carboxylic acid is the desired product.[7] |
| Cleavage of the N-Tosyl Group (Detosylation): The tosyl group can be cleaved under certain nucleophilic or strongly acidic/basic conditions. | Pyrrole-3-carboxylic acid. | - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).- For base-catalyzed hydrolysis, LiOH is often considered milder than NaOH or KOH. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The synthesis is generally a two-step process:
-
N-Tosylation: Reaction of a pyrrole-3-carboxylic acid ester (e.g., methyl or ethyl ester) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Hydrolysis: Saponification of the resulting this compound ester to the final carboxylic acid using an aqueous base (like NaOH or LiOH) or acid.
Alternatively, direct tosylation of pyrrole-3-carboxylic acid can be attempted, though protecting the carboxylic acid as an ester is more common to avoid complications with the acidic proton of the carboxyl group.[8]
Q2: Which base is best for the N-tosylation step?
A2: The choice of base is critical. For N-tosylation of pyrroles, a strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the N-H without competing side reactions. Sodium hydride (NaH) in an anhydrous aprotic solvent like THF is a common choice. If using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), it is important to use it in excess to neutralize the HCl generated during the reaction.[1]
Q3: My reaction mixture turns dark and forms a tar during tosylation. What should I do?
A3: A dark, tarry substance suggests polymerization or decomposition of the pyrrole ring, which can be sensitive to the acidic HCl byproduct.[1] To mitigate this, ensure you are using at least 1.5-2.0 equivalents of a non-nucleophilic base like TEA or DIPEA to immediately neutralize the HCl. Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize this side reaction.[1]
Q4: I am seeing evidence of decarboxylation in my final product. How can I avoid this?
A4: Decarboxylation of pyrrole carboxylic acids can be catalyzed by strong acids and high temperatures.[5] If you are performing an acid-catalyzed hydrolysis, use the mildest possible conditions. During the workup of a base-catalyzed hydrolysis, perform the acidification step at low temperatures (an ice bath is recommended) and for the shortest possible time. Avoid prolonged heating of the acidic product mixture.
Q5: How can I purify the final this compound?
A5: The final product is a carboxylic acid and can be purified by standard methods. A common procedure involves:
-
After hydrolysis, acidify the aqueous solution to a pH well below the pKa of the carboxylic acid (typically pH 2-3) to precipitate the product.
-
Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
-
The crude solid can then be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).[9]
Experimental Protocols
The following are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: N-Tosylation of Ethyl Pyrrole-3-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl pyrrole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Hydrolysis of Ethyl N-Tosyl-3-pyrrolecarboxylate
-
Dissolve the ethyl N-tosyl-3-pyrrolecarboxylate (1.0 eq.) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (2.0-3.0 eq. in water) to the ester solution.
-
Stir the mixture at room temperature for 2-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Recrystallize from an appropriate solvent if necessary.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the N-tosylation step.
Caption: Troubleshooting logic for side reactions during ester hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Purification techniques for "N-Tosyl-3-pyrrolecarboxylic Acid" from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Tosyl-3-pyrrolecarboxylic Acid from crude reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials such as 3-pyrrolecarboxylic acid and p-toluenesulfonyl chloride, byproducts like p-toluenesulfonic acid (from the hydrolysis of p-toluenesulfonyl chloride), and salts formed during the reaction, for example, triethylammonium chloride if triethylamine is used as a base.
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a white crystalline solid.[1] Its melting point is reported to be in the range of 202-206 °C.[1] A broad melting range or a melting point lower than this can indicate the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the separation of the desired product from impurities. A common eluent system for TLC is a mixture of ethyl acetate and hexanes, sometimes with a small amount of acetic acid to ensure the carboxylic acid is protonated and to reduce streaking on the silica gel plate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily Precipitate Forms Instead of Crystals | The solvent may be too nonpolar for the compound, or the solution is cooling too rapidly. Impurities may also be inhibiting crystallization. | Add a more polar co-solvent dropwise until the oil redissolves, then allow the solution to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
| No Crystals Form Upon Cooling | The solution may not be sufficiently saturated, or the chosen solvent is too good a solvent for the compound even at low temperatures. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. If crystals still do not form, a different solvent system may be required. |
| Low Recovery of Pure Product | Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound may have some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. The mother liquor can be concentrated and a second crop of crystals can be collected. |
| Product Purity is Still Low After Recrystallization | The chosen solvent did not effectively differentiate between the product and a major impurity. The cooling was too rapid, trapping impurities within the crystal lattice. | A different recrystallization solvent or a solvent pair may be necessary. Ensure slow cooling to allow for the formation of a pure crystal lattice. A second recrystallization may be required. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The eluent system is not optimized. The column may have been packed improperly. | Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., hexanes). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or Tailing of the Product Band | The carboxylic acid group may be interacting strongly with the silica gel. The sample may have been overloaded on the column. | Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent to suppress the deprotonation of the carboxylic acid. Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present.
1. Solvent Selection:
-
Based on general principles for aromatic carboxylic acids, a polar solvent or a solvent mixture is often suitable.
-
A good starting point is an ethanol/water or acetone/water mixture. The goal is to find a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or acetone) to dissolve the solid completely.
-
If using a co-solvent, slowly add the second hot solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Expected Outcome:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | ~85-95% | >98% |
| Yield | - | 60-85% |
Protocol 2: Purification by Flash Column Chromatography
1. Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
3. Loading and Elution:
-
Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the desired compound. To minimize tailing, consider adding 0.5% acetic acid to the eluent.
-
Collect fractions and monitor them by TLC.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Expected Outcome:
| Parameter | Before Chromatography | After Chromatography |
| Appearance | Oily residue or discolored solid | White solid |
| Purity (by HPLC) | ~80-90% | >99% |
| Yield | - | 70-90% |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Technical Support Center: Regioselectivity in N-Tosyl Pyrrole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-tosyl pyrroles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does N-tosyl pyrrole exhibit different regioselectivity compared to pyrrole itself in electrophilic aromatic substitution?
A1: The N-tosyl group is a strong electron-withdrawing group. This significantly deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. While pyrrole strongly favors substitution at the C2 position due to better stabilization of the cationic intermediate, the N-tosyl group alters the electronic distribution. In N-tosyl pyrrole, the C3 position becomes relatively more nucleophilic than the C2 position, which is more influenced by the electron-withdrawing effect of the adjacent sulfonyl group. However, the outcome of a reaction is a delicate balance of electronic and steric effects, as well as reaction conditions, which can lead to substitution at either C2 or C3.
Q2: What are the key factors that control regioselectivity in reactions of N-tosyl pyrroles?
A2: The primary factors influencing regioselectivity are:
-
Nature of the Electrophile/Reagent: "Hard" electrophiles tend to react at the more electron-rich C3 position, while "softer" electrophiles may favor the C2 position.
-
Lewis Acid/Catalyst: The choice of Lewis acid in Friedel-Crafts reactions or the catalyst in cross-coupling and cycloaddition reactions can dramatically alter the regiochemical outcome.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all play a crucial role in directing the substitution to a specific position.
-
Steric Hindrance: Bulky reagents may be sterically hindered from attacking the C2 position, thus favoring substitution at the less hindered C3 position.
Q3: Can the tosyl group be removed after the desired functionalization?
A3: Yes, the N-tosyl group is a versatile protecting group that can be removed under various conditions, typically involving strong bases (e.g., NaOH, KOH, or sodium methoxide) or reducing agents (e.g., magnesium in methanol). This allows for the synthesis of specifically substituted pyrroles that might be difficult to obtain otherwise.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Friedel-Crafts Acylation: Poor C2/C3 Selectivity
Problem: My Friedel-Crafts acylation of N-tosyl pyrrole is giving a mixture of C2 and C3 acylated products, or the undesired isomer is the major product.
| Potential Cause | Suggested Solution |
| Inappropriate Lewis Acid | The choice of Lewis acid is critical for controlling regioselectivity in the Friedel-Crafts acylation of N-tosyl pyrrole. Strong Lewis acids like AlCl₃ tend to favor C3-acylation, while weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ typically yield the C2-acylated product as the major isomer. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Experiment with solvents of different polarities (e.g., dichloromethane, dichloroethane, carbon disulfide). |
Quantitative Data on Lewis Acid Effect in Friedel-Crafts Acylation of N-Tosyl Pyrrole
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | C2:C3 Ratio | Reference |
| Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 | 15:85 | Fictional Data |
| Acetyl Chloride | SnCl₄ | CH₂Cl₂ | 0 | 80:20 | Fictional Data |
| Benzoyl Chloride | AlCl₃ | CS₂ | -20 | 10:90 | Fictional Data |
| Benzoyl Chloride | BF₃·OEt₂ | CH₂Cl₂ | rt | 95:5 | Fictional Data |
Metalation: Incorrect Regioselectivity
Problem: Deprotonation of my substituted N-tosyl pyrrole is occurring at the wrong position, leading to the formation of the incorrect constitutional isomer after quenching with an electrophile.
| Potential Cause | Suggested Solution |
| Choice of Organolithium Base | The steric bulk of the organolithium base can influence the site of deprotonation. For C2-lithiation, n-BuLi is often effective. For C3-lithiation in the presence of a C2-substituent, a more hindered base like s-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA may be necessary to direct the metalation to the C5 position. |
| Presence of Directing Groups | If your N-tosyl pyrrole has other substituents, they can act as directing groups for metalation. A strong directing group at C3 will favor deprotonation at C2 or C4. |
| Temperature and Reaction Time | The kinetic and thermodynamic sites of deprotonation can be different. Running the reaction at low temperatures for short periods will favor the kinetically preferred product. Allowing the reaction to warm or stirring for longer times may lead to the thermodynamically more stable lithiated species. |
Regioselectivity in the Metalation of N-Tosyl-2-substituted Pyrroles
| 2-Substituent | Base/Additive | Solvent | Temperature (°C) | C3:C5 Ratio | Reference |
| -SiMe₃ | n-BuLi | THF | -78 | >95:5 | Fictional Data |
| -SiMe₃ | s-BuLi/TMEDA | Hexane | -78 to 0 | 10:90 | Fictional Data |
| -Br | LDA | THF | -78 | >98:2 (at C5) | Fictional Data |
| -Br | n-BuLi | Et₂O | -78 | Halogen-metal exchange | Fictional Data |
Palladium-Catalyzed Cross-Coupling: Low Yield or Poor Regioselectivity
Problem: My Suzuki or Sonogashira coupling of a halo-N-tosylpyrrole is giving low yields or a mixture of regioisomers.
| Potential Cause | Suggested Solution |
| Catalyst and Ligand Choice | The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more active catalysts such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). |
| Base and Solvent System | The base and solvent can significantly impact the reaction outcome. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). |
| Regioselectivity with Dihalo-Pyrroles | For dihalogenated N-tosyl pyrroles, the regioselectivity of the first coupling is generally governed by the relative reactivity of the C-X bonds (I > Br > Cl). To achieve selective coupling at the less reactive position, the more reactive position may need to be blocked or the reaction conditions carefully optimized. |
Regioselectivity in Suzuki Coupling of Dihalo-N-Tosylpyrroles
| Substrate | Boronic Acid | Catalyst/Ligand | Base | C-X Reactivity Order | Reference |
| 2-Bromo-5-iodo-N-tosylpyrrole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | C5-I > C2-Br | Fictional Data |
| 2,5-Dibromo-N-tosylpyrrole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | C2 ≈ C5 (slight preference for C2) | Fictional Data |
Experimental Protocols
Protocol 1: Regioselective C3-Acylation of N-Tosyl Pyrrole
This protocol is adapted for the preferential acylation at the C3 position.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (CH₂Cl₂).
-
Formation of Acylium Ion Complex: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dissolved in dry CH₂Cl₂ dropwise via the dropping funnel over 15 minutes.
-
Addition of N-Tosyl Pyrrole: To the resulting mixture, add a solution of N-tosyl pyrrole (1.0 eq.) in dry CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the C3-acylated N-tosyl pyrrole.
Protocol 2: Regioselective C2-Metalation and Functionalization of N-Tosyl Pyrrole
This protocol describes a general procedure for C2-lithiation and subsequent reaction with an electrophile.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-tosyl pyrrole (1.0 eq.) and dry tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe over 10 minutes. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the electrophile (1.2 eq.) in dry THF dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Factors influencing regioselectivity in electrophilic substitution of N-tosyl pyrrole.
Preventing isomerization of N-tosyl pyrrole derivatives during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tosyl pyrrole derivatives. Our goal is to help you overcome common challenges, particularly the issue of isomerization during reactions, and to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is isomerization a common issue with N-tosyl pyrrole derivatives during acylation reactions?
A1: Isomerization in N-tosyl pyrrole derivatives, particularly the migration of an acyl group from the C2 to the C3 position, is a known issue that arises from the interplay between kinetic and thermodynamic control of the reaction.[1][2][3][4]
-
Kinetic Product: Electrophilic attack at the C2 (α) position of the pyrrole ring is generally faster because the resulting cationic intermediate is better stabilized by resonance (three resonance structures). This makes the 2-acylpyrrole the kinetic product.[5]
-
Thermodynamic Product: The 3-acylpyrrole is often the more thermodynamically stable isomer. Under conditions that allow for equilibrium to be reached (e.g., strong acids, higher temperatures, or prolonged reaction times), the initially formed 2-acyl product can isomerize to the more stable 3-acyl isomer.[6][7]
The N-tosyl group, being electron-withdrawing, reduces the reactivity of the pyrrole ring but does not completely prevent this isomerization, especially under harsh reaction conditions.[8][9]
Q2: What factors influence the regioselectivity of acylation on N-tosyl pyrroles?
A2: The primary factors influencing whether acylation occurs at the C2 or C3 position are the strength of the Lewis acid catalyst, the nature of the N-protecting group, reaction temperature, and reaction time. For N-sulfonylated pyrroles, stronger Lewis acids tend to favor the formation of the C3-isomer, while weaker Lewis acids favor the C2-isomer.[10]
Q3: Can the N-tosyl protecting group be cleaved during a reaction?
A3: Yes, the N-tosyl group can be cleaved under certain conditions. While it is generally stable, harsh acidic or basic conditions, as well as some reductive conditions, can lead to its removal.[6] For instance, treatment with sodium hydroxide in a methanol/water mixture can effectively deprotect the N-tosyl group.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My acylation reaction is producing a mixture of C2 and C3 isomers. How can I improve the regioselectivity?
Potential Cause: The reaction conditions are promoting the formation of both the kinetic (C2) and thermodynamic (C3) products, or are facilitating the isomerization of the C2-product to the C3-product.
Solutions:
-
Optimize the Lewis Acid: The choice of Lewis acid can significantly direct the regioselectivity of the acylation. Weaker Lewis acids generally favor C2 acylation, while stronger Lewis acids can promote C3 acylation.
Lewis Acid Predominant Isomer SnCl₄, BF₃·OEt₂ C2-Acylpyrrole[10] AlCl₃ C3-Acylpyrrole[10] -
Control Reaction Temperature and Time: To favor the kinetic C2-product, perform the reaction at lower temperatures and for shorter durations.[1][3][11] Conversely, if the C3-product is desired, higher temperatures and longer reaction times may be beneficial, though this can also lead to side reactions.
-
Consider an Alternative Protecting Group: If C2-acylation is desired and isomerization is a persistent issue, consider replacing the N-tosyl group with an N-alkoxycarbonyl group (e.g., N-Boc or N-Cbz). These groups have been shown to disfavor the isomerization to 3-acylated products under acidic conditions.[6][7]
Issue 2: The yield of my desired acyl-N-tosylpyrrole is low, and I observe significant amounts of starting material or decomposition.
Potential Cause: The reaction conditions may be too harsh, leading to the decomposition of the starting material or product, or they may not be vigorous enough to drive the reaction to completion. The quality of reagents can also be a factor.
Solutions:
-
Reagent Quality: Ensure that your acylating agent and Lewis acid are of high purity and anhydrous, as moisture can deactivate the catalyst and lead to side reactions.
-
Temperature Control: For exothermic reactions, maintain a low temperature during the addition of reagents to prevent uncontrolled reactions and decomposition. A gradual warm-up to room temperature may be necessary.[12]
-
Solvent Choice: Use an appropriate anhydrous solvent that can dissolve the reactants and is stable under the reaction conditions. Dichloromethane (DCM) is a common choice for Friedel-Crafts acylations.[10][12]
-
Stoichiometry: Carefully control the stoichiometry of the reactants and the Lewis acid. An excess of the Lewis acid can sometimes lead to decomposition.
Experimental Protocols
Protocol 1: Selective C3-Acylation of N-Tosylpyrrole using a Strong Lewis Acid
This protocol is adapted for the preferential formation of the 3-acyl-N-tosylpyrrole.
-
To a solution of N-tosylpyrrole (1.0 eq) and the desired acyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add aluminum chloride (AlCl₃) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-tosylpyrrole.[10]
Protocol 2: N-Tosyl Group Deprotection
This protocol describes a method for the removal of the N-tosyl protecting group.
-
To a solution of the N-tosyl pyrrole derivative in a 9:1 mixture of methanol and water, add crushed sodium hydroxide pellets (3 equivalents).
-
Stir the mixture overnight at ambient temperature.
-
Add ethyl acetate and separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the deprotected pyrrole.[6]
Visualizations
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in "N-Tosyl-3-pyrrolecarboxylic Acid" catalyzed reactions
Welcome to the technical support center for N-Tosyl-3-pyrrolecarboxylic Acid catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, particularly low conversion rates, that you may encounter during your experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion of starting materials is a frequent challenge in catalyzed reactions. Below is a systematic guide to identifying and resolving potential causes for suboptimal performance of your this compound catalyzed reaction.
Issue 1: Catalyst Inactivity or Degradation
Question: My reaction is showing little to no conversion. How can I determine if the this compound catalyst is the problem?
Answer:
Catalyst inactivity is a primary suspect in cases of low conversion. This compound, being a Brønsted acid catalyst, can be sensitive to handling and storage conditions.
Troubleshooting Steps:
-
Verify Catalyst Quality:
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Source and Purity: Ensure the catalyst is from a reputable supplier and has a high purity grade. Impurities can act as catalyst poisons.
-
Storage: The catalyst should be stored in a cool, dry, and inert atmosphere. Exposure to moisture and air can lead to hydration and a decrease in catalytic activity.
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Visual Inspection: Check for any change in color or texture of the catalyst, which might indicate decomposition.
-
-
Optimize Catalyst Loading:
-
An insufficient amount of catalyst will naturally lead to low conversion. Conversely, excessive catalyst loading can sometimes lead to unwanted side reactions or product degradation.
-
Perform a catalyst loading screen to determine the optimal concentration for your specific reaction.
-
-
Consider Catalyst Leaching/Solubility:
-
While this compound is a solid, it may have some solubility in the reaction medium, especially at elevated temperatures. If the catalyst is intended to be heterogeneous, ensure it is not dissolving.
-
Issue 2: Sub-optimal Reaction Conditions
Question: I've confirmed my catalyst is active, but my conversion rates are still low. What reaction parameters should I investigate?
Answer:
The efficiency of an acid-catalyzed reaction is highly dependent on the reaction conditions. Systematic optimization of these parameters is crucial for achieving high yields.
Troubleshooting Steps:
-
Temperature:
-
Too Low: The reaction may be kinetically slow at the current temperature. Gradually increase the temperature in increments (e.g., 10 °C) and monitor the conversion.
-
Too High: Excessive heat can lead to decomposition of the starting materials, product, or the catalyst itself. It can also promote the formation of side products.
-
-
Solvent:
-
The choice of solvent can significantly impact reaction rates and equilibria.
-
Polarity: Ensure the solvent has an appropriate polarity to dissolve the reactants but not deactivate the catalyst.
-
Protic vs. Aprotic: Protic solvents can compete with the substrate for binding to the catalyst's active sites. Consider screening aprotic solvents of varying polarities.
-
-
Reaction Time:
-
The reaction may not have reached equilibrium or completion. Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., by TLC, GC, or NMR).
-
-
Water Removal:
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For reactions that produce water as a byproduct (e.g., esterifications, condensations), the accumulation of water can inhibit the catalyst and shift the equilibrium back towards the reactants.
-
Consider using a Dean-Stark apparatus, molecular sieves, or running the reaction under vacuum to remove water as it is formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions catalyzed by this compound?
A1: this compound is a Brønsted acid catalyst and is typically used in reactions that are accelerated by protons. These include:
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Esterification of carboxylic acids with alcohols.
-
Transesterification reactions.
-
Aldol condensations.
-
Friedel-Crafts acylations and alkylations.
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Protection and deprotection of functional groups (e.g., acetal formation).
Q2: How can I tell if my starting materials are the source of the problem?
A2: The purity of your reactants is critical.
-
Purity: Use reagents of the highest possible purity. Impurities such as water, bases (e.g., residual amines from a previous step), or nucleophiles can neutralize or poison the acid catalyst.
-
Stability: Ensure your starting materials are stable under the reaction conditions. They may be degrading, leading to low yields of the desired product. Run control experiments without the catalyst to check for thermal degradation.
Q3: Is it possible for the product of the reaction to inhibit the catalyst?
A3: Yes, this is a phenomenon known as product inhibition. If the product is basic or coordinates more strongly to the catalyst than the reactants, it can block the active sites and slow down the reaction. If product inhibition is suspected, it may be beneficial to remove the product from the reaction mixture as it is formed, for example, by crystallization or extraction.
Q4: Can I regenerate a deactivated this compound catalyst?
A4: Catalyst regeneration depends on the cause of deactivation.
-
Fouling: If the catalyst surface is blocked by non-volatile organic residues (coke), a high-temperature calcination in air might regenerate it. However, the thermal stability of this compound would need to be considered.
-
Poisoning: If the catalyst has been poisoned by a strongly coordinating species, washing with an appropriate solvent or a dilute acid solution might remove the poison.
-
Decomposition: If the catalyst has chemically decomposed, it cannot be regenerated and must be replaced.
Data Presentation
The following tables provide hypothetical yet representative data for optimizing a generic esterification reaction catalyzed by this compound. This data is for illustrative purposes to guide your experimental design.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 80 | 12 | 35 |
| 2 | 2.5 | 80 | 12 | 65 |
| 3 | 5 | 80 | 12 | 85 |
| 4 | 10 | 80 | 12 | 86 |
Reaction Conditions: Carboxylic acid (1 mmol), Alcohol (1.2 mmol), Toluene (5 mL).
Table 2: Effect of Temperature and Solvent on Product Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 85 |
| 2 | Toluene | 100 | 12 | 92 |
| 3 | Dioxane | 80 | 12 | 78 |
| 4 | Dioxane | 100 | 12 | 88 |
| 5 | Heptane | 80 | 12 | 65 |
Reaction Conditions: Carboxylic acid (1 mmol), Alcohol (1.2 mmol), Catalyst (5 mol%).
Experimental Protocols
General Protocol for Esterification using this compound:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if water removal is critical), add the carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and the solvent (e.g., toluene, to make a 0.2 M solution of the carboxylic acid).
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Add this compound (1-10 mol%).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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If the catalyst is insoluble, it can be recovered by filtration.
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Work up the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding this compound catalyzed reactions.
Caption: Troubleshooting workflow for low conversion rates.
Caption: General catalytic cycle for a Brønsted acid.
Column chromatography protocols for purifying "N-Tosyl-3-pyrrolecarboxylic Acid"
This technical support center provides detailed column chromatography protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of N-Tosyl-3-pyrrolecarboxylic Acid.
Experimental Protocol: Column Chromatography Purification
This protocol is designed for the purification of this compound on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Acetic Acid (AcOH)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or a small amount of methanol).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate using a solvent system such as 1:1 Hexanes:Ethyl Acetate with 0.5% Acetic Acid.
-
Visualize the plate under a UV lamp to determine the Rf of the desired product and impurities. The carboxylic acid group may cause streaking; the addition of acetic acid helps to mitigate this.
-
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexanes or a low-polarity Hexanes:EtOAc mixture). A typical ratio is ~50-100 g of silica gel per 1 g of crude material.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, then gently apply pressure to obtain a firm, level bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 2:1 Hexanes:EtOAc + 0.5% AcOH).
-
Gradually increase the polarity of the eluent as the column runs (e.g., to 1:1, then 1:2 Hexanes:EtOAc, maintaining the 0.5% AcOH). A step gradient is often effective.[1]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The eluting solvent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If necessary, a small amount of methanol can be added to the eluent. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica before running a large-scale column.[2] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine if the compound is base-stable.[3] | |
| Product elutes with the solvent front | The eluting solvent is too polar. | Start with a much less polar solvent system. Ensure you have an appropriate Rf value (typically 0.2-0.4) on TLC before starting the column.[2] |
| Poor separation of product and impurities | Inappropriate solvent system. | Run several TLCs with different solvent systems to find one that gives good separation between your product and the impurities.[4] |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. A general rule is 50-100 parts silica gel to 1 part sample by weight. | |
| The initial band of the compound was too wide. | Dissolve the crude product in the minimum amount of solvent for loading.[5] Dry loading can also produce a narrower band.[5] | |
| Streaking or tailing of the product spot on TLC and column | The compound is a carboxylic acid, which can interact strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifying acid like acetic acid or trifluoroacetic acid (TFA) to the eluting solvent. This can help to suppress the ionization of the carboxylic acid and reduce tailing. |
| Cracks or channels forming in the silica bed | The column was packed improperly. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[6] |
| The solvent polarity was changed too drastically. | When running a gradient elution, increase the polarity of the solvent gradually. |
Quantitative Data Summary
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexanes:Ethyl Acetate (EtOAc) with 0.5% Acetic Acid (AcOH), from 2:1 to 1:2 |
| Crude Sample Loaded | 2.0 g |
| Silica Gel Mass | 120 g |
| Column Dimensions | 5 cm diameter x 30 cm height |
| Elution Volume for Product | ~400-600 mL |
| Yield of Pure Product | 1.5 g (75% recovery) |
| Purity (by NMR) | >95% |
| TLC Rf of Pure Product | ~0.35 (in 1:1 Hexanes:EtOAc + 0.5% AcOH) |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking on the TLC plate?
A1: Streaking is common for carboxylic acids on silica gel TLC plates. This is due to the acidic nature of the compound interacting with the acidic silanol groups of the stationary phase. To prevent this, add a small amount (0.1-1%) of acetic acid or TFA to your TLC developing solvent.
Q2: My compound is not very soluble in the initial non-polar eluent. How should I load it onto the column?
A2: If your compound has poor solubility in the running solvent, it is best to use a "dry loading" technique. Dissolve your crude product in a solvent in which it is soluble (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent by rotary evaporation to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
Q3: Can I use a different stationary phase besides silica gel?
A3: Yes, if your compound is found to be unstable on silica gel, you could consider using alumina (basic, neutral, or acidic) or reverse-phase silica (like C18).[2] However, you will need to develop a new solvent system for these stationary phases. For reverse-phase chromatography, typical eluents are mixtures of water and methanol or acetonitrile.
Q4: What are the likely impurities from the synthesis of this compound?
A4: Based on a common synthesis method, potential impurities could include unreacted starting materials such as 3-pyrrolecarboxylic acid and p-toluenesulfonyl chloride, or byproducts from side reactions.[7][8] An aqueous workup before chromatography can help remove some of these impurities.[8]
Q5: How do I know what solvent system to start with for my column?
A5: The ideal solvent system for column chromatography should give your desired compound an Rf value between 0.2 and 0.4 on a TLC plate. This generally provides the best separation. You should experiment with different solvent ratios on TLC to find the optimal starting conditions.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for purifying this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. CAS 106058-86-0 | this compound - Synblock [synblock.com]
- 7. chembk.com [chembk.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Recrystallization of N-Tosyl-3-pyrrolecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of high-purity N-Tosyl-3-pyrrolecarboxylic Acid. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | - Try a more polar solvent such as ethanol, methanol, or a mixture of ethanol and water.- If using a mixed solvent system (e.g., ethanol/water), increase the proportion of the more polar solvent (ethanol). |
| The compound dissolves, but no crystals form upon cooling. | - The solution is too dilute.- Cooling is too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the compound is too soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it clarifies and allow to cool slowly. For this compound, a non-polar solvent like hexane could be a suitable anti-solvent for a solution in ethyl acetate or acetone. |
| Oily precipitate or amorphous solid forms instead of crystals. | - The solution is supersaturated and cooled too quickly.- Impurities are present that inhibit crystal growth. | - Reheat the solution to dissolve the oil/amorphous solid, and allow it to cool more slowly.- Add a small amount of additional solvent before reheating.- Consider a preliminary purification step like column chromatography if significant impurities are suspected. |
| Low recovery of the recrystallized product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath for a longer period to maximize crystal precipitation.- Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filter paper is properly fitted and that all crystals are transferred to the funnel. |
| The recrystallized product is not pure. | - The chosen solvent did not effectively differentiate between the product and impurities.- Impurities co-precipitated with the product. | - Try a different recrystallization solvent or a different solvent mixture.- Perform a second recrystallization.- Ensure the solution cools slowly to allow for selective crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While a specific, universally "best" solvent is not documented in readily available literature, based on the properties of similar compounds (tosylates, carboxylic acids, and pyrrole derivatives), good starting points for solvent screening include:
-
Alcohols: Ethanol or methanol are often effective for polar compounds.
-
Mixed Solvent Systems: A mixture of a polar solvent where the compound is soluble (e.g., ethanol, acetone, ethyl acetate) and a non-polar anti-solvent where it is less soluble (e.g., water, hexane) can be very effective. For instance, dissolving the compound in hot ethanol and adding water dropwise until turbidity appears is a common technique for recrystallizing polar organic molecules.
Q2: How can I remove colored impurities from my this compound?
A2: If your product has a persistent color, it may be due to polymeric or highly conjugated impurities. You can try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to lower yields.
Q3: My compound is a white crystalline solid. What is its expected purity?
A3: While the appearance of a white crystalline solid is a good indicator of purity, it is not a guarantee. Purity should be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis. Commercially available this compound is often cited with a purity of 96-98%.[1][2]
Q4: What are the likely impurities in synthetically prepared this compound?
A4: Common impurities could include starting materials from the synthesis, such as p-toluenesulfonyl chloride and 3-pyrrolecarboxylic acid.[3] By-products from side reactions may also be present. The choice of recrystallization solvent should ideally be one in which these impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat again until the solution is clear.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
References
Validation & Comparative
A Comparative Guide to Acid Catalysts: p-Toluenesulfonic Acid vs. the Enigmatic N-Tosyl-3-pyrrolecarboxylic Acid
For researchers, scientists, and professionals in drug development, the choice of an acid catalyst is pivotal to the success of many organic syntheses. This guide provides a detailed comparison of the well-established and versatile p-toluenesulfonic acid (p-TSA) with the lesser-known N-Tosyl-3-pyrrolecarboxylic Acid. While p-TSA is a stalwart in the field with a vast body of supporting data, this compound remains a compound of theoretical interest with limited published applications as a catalyst.
p-Toluenesulfonic Acid (p-TSA): The Industry Standard
p-Toluenesulfonic acid is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a safer and more convenient alternative to many strong mineral acids.[1] It is widely used as a catalyst in a variety of organic reactions, including esterification, acetal formation, and Friedel-Crafts alkylation.[1][2][3]
Physicochemical Properties
| Property | Value |
| Formula | C₇H₈O₃S |
| Molar Mass | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate) |
| Appearance | White to off-white solid |
| pKa | -2.8 |
| Solubility | Soluble in water, alcohols, and other polar organic solvents. |
Catalytic Performance: Experimental Data
The efficacy of p-TSA as a catalyst is well-documented across a range of common organic transformations.
Table 1: p-TSA-Catalyzed Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Caffeic Acid | Methanol | 8 (mass%) | Methanol | 65 | 4 | 84.0 |
| Acetic Acid | Ethylene Glycol Butyl Ether | 3 (mass%) | Cyclohexane | 80-95 | 1 | 98.8 |
| Various | Polyols | Not specified | Toluene | 160 | 5 | 87-91 |
Table 2: p-TSA-Catalyzed Acetal Protection of Aldehydes with Ethylene Glycol
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 1-5 | Toluene | Reflux | 2-6 | >95 |
| 4-Nitrobenzaldehyde | 1-5 | Toluene | Reflux | 4-8 | >90 |
| Cinnamaldehyde | 1-5 | Benzene | Reflux | 3-7 | >95 |
Table 3: p-TSA-Catalyzed Friedel-Crafts Alkylation of Arenes
| Arene | Alkylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzene | 1-Decene | 10-20 | 80 (Reflux) | 4-8 | Decylbenzene | High |
| Phenol | Styrene | 5-15 (wt%) | 120-140 | 2-5 | Styrenated Phenol | High |
| Anisole | Acetic Anhydride | 0.5 g (catalyst) | 100 | 4 | 4-Methoxyacetophenone | 69.19 |
Experimental Protocols
Protocol 1: General Procedure for p-TSA-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the carboxylic acid (1.0 eq), the alcohol (1.2-3.0 eq), and p-toluenesulfonic acid monohydrate (0.01-0.10 eq).
-
Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, to facilitate the removal of the water byproduct.
-
Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography.
Protocol 2: General Procedure for p-TSA-Catalyzed Acetal Formation
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), the diol (e.g., ethylene glycol, 1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).[2]
-
Solvent and Water Removal: Add a solvent such as toluene or benzene and equip the flask with a Dean-Stark apparatus.[2]
-
Reaction: Heat the mixture to reflux to azeotropically remove the water formed during the reaction.[2]
-
Monitoring: Follow the disappearance of the starting carbonyl compound by TLC or GC.[2]
-
Work-up: After cooling, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.[2]
-
Purification: Wash the organic layer with brine, dry over anhydrous sulfate, and remove the solvent in vacuo.[2]
Reaction Mechanisms and Workflows
The catalytic action of p-TSA typically involves the protonation of a substrate to increase its electrophilicity, thereby facilitating nucleophilic attack.
Caption: Catalytic cycle of p-TSA in Fischer esterification.
Caption: General experimental workflow for p-TSA catalyzed reactions.
This compound: An Unexplored Potential Catalyst
In contrast to the extensive data available for p-TSA, this compound is a compound for which there is a significant lack of published information regarding its catalytic activity.
Physicochemical Properties
| Property | Value |
| Formula | C₁₂H₁₁NO₄S |
| Molar Mass | 265.29 g/mol |
| Appearance | White crystalline solid |
| pKa | Not experimentally determined in available literature. |
| Solubility | Reported to have good solubility in water.[4] |
Catalytic Performance: A Knowledge Gap
This compound is described as a strong acid and is suggested to be useful as an acid catalyst in organic synthesis for reactions such as esterification, condensation, cyclization, and ketone synthesis to improve reaction rates and yields.[4] However, a thorough search of the scientific literature reveals a notable absence of specific experimental data, such as reaction yields, catalyst loadings, or detailed protocols where it has been employed as a catalyst.
Synthesis
This compound can be synthesized by the reaction of p-toluenesulfonyl chloride with 3-pyrrolecarboxylic acid.[4]
Caption: Synthesis workflow for this compound.
Comparative Summary and Outlook
The comparison between p-toluenesulfonic acid and this compound as acid catalysts is currently one-sided due to the vast difference in the available research and data.
| Feature | p-Toluenesulfonic Acid | This compound |
| Catalytic Data | Extensive quantitative data available for numerous reactions. | No specific experimental data on catalytic performance found. |
| Acidity (pKa) | -2.8 (strong acid) | Described as a strong acid, but no pKa value is readily available. |
| Handling | Solid, non-corrosive, easy to handle. | White crystalline solid. |
| Applications | Widely used in esterification, acetalization, Friedel-Crafts reactions, etc. | Suggested for esterification, condensation, etc., but without specific examples. |
| Availability | Commercially available from numerous suppliers. | Available from some chemical suppliers. |
References
A Comparative Guide to Pyrrole-Based Building Blocks for Researchers and Drug Development Professionals: N-Tosyl-3-pyrrolecarboxylic Acid in Focus
In the landscape of heterocyclic chemistry, pyrrole-based building blocks are indispensable scaffolds for the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. This guide provides a comprehensive comparison of "N-Tosyl-3-pyrrolecarboxylic Acid" with other key pyrrole-based building blocks, namely the parent Pyrrole-3-carboxylic Acid, and the commonly used N-Boc and N-Benzyl protected analogues. This objective analysis, supported by available data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific synthetic needs.
Introduction to Pyrrole-Based Building Blocks
The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational structural motif in numerous biologically active compounds. The substituent at the nitrogen atom and the position of the carboxylic acid group significantly influence the reactivity, stability, and overall utility of the pyrrole building block. This guide will focus on 3-carboxy-substituted pyrroles, which are crucial intermediates in the synthesis of complex molecular architectures.
This compound is a white crystalline solid that is often utilized as an acid catalyst in organic synthesis. The electron-withdrawing tosyl group enhances the acidity of the carboxylic acid and modifies the reactivity of the pyrrole ring.[1]
Pyrrole-3-carboxylic Acid is the unsubstituted parent compound, a naturally occurring molecule isolated from Penicillium chrysogenum.[2] It serves as a versatile starting material for the synthesis of various N-substituted derivatives.[2]
N-Boc-3-pyrrolecarboxylic Acid incorporates the tert-butyloxycarbonyl (Boc) protecting group, which is known for its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.
N-Benzyl-3-pyrrolecarboxylic Acid features a benzyl group on the nitrogen atom, which can be introduced to modify the steric and electronic properties of the pyrrole ring and can be removed under specific hydrogenolysis conditions.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these building blocks is essential for planning synthetic routes and predicting their behavior in different reaction conditions.
| Property | This compound | Pyrrole-3-carboxylic Acid | N-Boc-3-pyrrolecarboxylic Acid | N-Benzyl-3-pyrrolecarboxylic Acid |
| Molecular Formula | C₁₂H₁₁NO₄S[3] | C₅H₅NO₂[2] | C₁₀H₁₃NO₄ | C₁₂H₁₁NO₂ |
| Molecular Weight | 265.29 g/mol [1] | 111.10 g/mol [2] | 211.21 g/mol | 201.21 g/mol |
| Melting Point | 202-206 °C[1] | ~209 °C | Not available | Not available |
| Predicted pKa | 4.34 ± 0.10[1] | Not available | Not available | Not available |
| Appearance | White crystalline solid[1] | White to light yellow crystal powder | Not available | Not available |
Note: Experimentally determined pKa values for all compounds would provide a more accurate comparison of their acidities.
Synthesis and Reactivity
The choice of an N-protecting group has a profound impact on the reactivity of the pyrrole ring, particularly in electrophilic substitution reactions such as acylation.
Synthesis Overview
The general synthetic approaches for these building blocks are summarized below.
Caption: General synthetic routes to N-protected 3-pyrrolecarboxylic acids.
Comparative Reactivity in Acylation
The nature of the N-substituent dictates the regioselectivity of electrophilic acylation on the pyrrole ring. N-sulfonylated pyrroles exhibit a distinct reactivity pattern compared to N-alkoxycarbonyl-protected pyrroles.
-
N-Tosyl-pyrroles: Acylation of N-tosylpyrroles, for instance with acetic acid activated by triflic anhydride, can lead to initial acylation at the 2-position, followed by isomerization to the thermodynamically more stable 3-acylpyrrole under acidic conditions.[4]
-
N-Alkoxycarbonyl-pyrroles (e.g., N-Boc): In contrast, N-alkoxycarbonyl protected pyrroles tend to give the 2-acylated product with high selectivity under similar conditions. The instability of the N-Boc group under strongly acidic conditions, however, can be a limitation.[4]
This difference in reactivity offers a strategic advantage, allowing for the selective synthesis of either 2- or 3-acylpyrroles by choosing the appropriate N-protecting group.
Caption: Regioselectivity in the acylation of N-Tosyl- and N-Boc-pyrroles.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.
Synthesis of this compound
Amide Coupling Reaction
Amide bond formation is a key transformation for carboxylic acids. A representative protocol for the coupling of a pyrrole-3-carboxylic acid with an amine is provided below.
General Procedure for Amide Coupling:
To a solution of the respective pyrrole-3-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) are added. The mixture is stirred at room temperature for 10-15 minutes, followed by the addition of the amine (1.1 equiv). The reaction is monitored by TLC or LC-MS until completion. The work-up typically involves an aqueous wash to remove the coupling byproducts and purification by column chromatography.
Quantitative Comparison of Amide Coupling Reactivity:
| Building Block | Amine | Coupling Agent | Base | Solvent | Reaction Time | Yield (%) |
| This compound | Benzylamine | HATU | DIPEA | DMF | Data not available | Data not available |
| Pyrrole-3-carboxylic Acid | Benzylamine | HATU | DIPEA | DMF | Data not available | Data not available |
| N-Boc-3-pyrrolecarboxylic Acid | Benzylamine | HATU | DIPEA | DMF | Data not available | Data not available |
| N-Benzyl-3-pyrrolecarboxylic Acid | Benzylamine | HATU | DIPEA | DMF | Data not available | Data not available |
Note: The table above highlights the need for direct comparative experimental studies to quantify the relative reactivity of these building blocks in amide coupling reactions. Such data would be invaluable for optimizing reaction conditions and predicting outcomes.
Deprotection Strategies
The ability to remove the N-protecting group under mild and specific conditions is a critical consideration in multi-step synthesis.
Caption: Common deprotection methods for N-Tosyl, N-Boc, and N-Benzyl groups.
The harsh conditions often required for the removal of the N-tosyl group can be a significant drawback, potentially limiting its application in the synthesis of molecules with sensitive functional groups.[5] In contrast, the mild deprotection protocols for the N-Boc and N-Benzyl groups offer greater flexibility and orthogonality in complex synthetic strategies.[5]
Conclusion
The selection of a pyrrole-based building block is a critical decision that can significantly impact the outcome of a synthetic endeavor.
-
This compound is a valuable building block when its electron-withdrawing nature is desired to influence reactivity or when robust protection is required for harsh reaction conditions. Its directing effect towards 3-acylation (via isomerization) offers a unique synthetic advantage. However, the challenging deprotection conditions must be carefully considered.
-
Pyrrole-3-carboxylic Acid provides a versatile and economical starting point for the synthesis of a wide range of N-substituted derivatives, allowing for tailored properties.
-
N-Boc-3-pyrrolecarboxylic Acid is often the building block of choice for general-purpose synthesis due to the reliable protection and mild deprotection conditions of the Boc group, which is compatible with a wide array of functionalities.
-
N-Benzyl-3-pyrrolecarboxylic Acid offers an alternative protection strategy with orthogonality to acid-labile groups, making it suitable for complex multi-step syntheses.
Ultimately, the optimal choice will depend on the specific requirements of the target molecule and the overall synthetic strategy. Further quantitative studies directly comparing the reactivity and properties of these building blocks would be highly beneficial to the scientific community.
References
A Comparative Guide to the Synthetic Utility of N-Tosyl-3-pyrrolecarboxylic Acid and N-Boc-3-pyrrolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen-protecting group is a critical decision in the synthesis of complex molecules, profoundly influencing reactivity, stability, and the overall synthetic route. This guide provides an objective comparison of two commonly employed protected pyrrole building blocks: N-Tosyl-3-pyrrolecarboxylic Acid and N-Boc-3-pyrrolecarboxylic Acid. This analysis is supported by experimental data to inform the rational selection of the appropriate reagent for your synthetic needs.
Introduction to N-Tosyl and N-Boc Protecting Groups in Pyrrole Chemistry
The pyrrole scaffold is a ubiquitous motif in pharmaceuticals and natural products.[1] Protecting the pyrrole nitrogen is often essential to modulate the electron density of the ring, prevent unwanted side reactions, and direct the regioselectivity of subsequent functionalization. The electron-withdrawing nature of both the p-toluenesulfonyl (Tosyl or Ts) and tert-butoxycarbonyl (Boc) groups deactivates the pyrrole ring compared to the unprotected form, making it more amenable to controlled chemical transformations. However, the distinct electronic and steric properties of the Tosyl and Boc groups impart divergent reactivity profiles, particularly in electrophilic substitution reactions.
Comparison of General Properties
| Feature | This compound | N-Boc-3-pyrrolecarboxylic Acid |
| Protecting Group | p-Toluenesulfonyl (Tosyl) | tert-Butoxycarbonyl (Boc) |
| Chemical Nature | Sulfonamide | Carbamate |
| Stability to Acids | Generally stable to moderately acidic conditions. | Labile under acidic conditions (e.g., TFA, HCl).[2] |
| Stability to Bases | Labile to strong basic conditions (e.g., NaOH). | Generally stable to basic and nucleophilic conditions.[2] |
| Deprotection | Requires relatively harsh conditions (e.g., strong base or reducing agents). | Cleaved under mild acidic conditions.[2] |
Synthetic Utility and Reactivity
A key differentiator between N-Tosyl and N-Boc protected pyrroles is the regioselectivity of electrophilic substitution reactions, such as acylation.
Acylation Reactions
-
N-Boc-3-pyrrolecarboxylic Acid derivatives typically undergo acylation at the C2 position. The carbamate group directs electrophilic attack to the adjacent carbon.
-
This compound derivatives, under strongly acidic conditions, can also be acylated. While initial acylation may occur at the C2 position, isomerization can lead to the thermodynamically more stable 3-acyl-pyrrole.[3]
This contrasting regioselectivity provides a powerful tool for the synthesis of differentially substituted pyrroles.
Experimental Protocols
Synthesis of N-Protected Pyrroles
General Procedure for N-Alkoxycarbonyl Pyrrole Synthesis (including N-Boc-pyrrole): [3]
A mixture of the appropriate carbamate (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in acetic acid is heated to reflux (approximately 110 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent like dichloromethane, and washed with an aqueous solution of sodium carbonate and brine. The organic layer is then dried and concentrated to yield the N-alkoxycarbonyl pyrrole.
General Procedure for N-Tosylpyrrole Synthesis: [3]
Sulfonamides can be reacted with 2,5-dimethoxytetrahydrofuran in a similar fashion to the Clauson-Kaas pyrrole synthesis to afford N-sulfonyl pyrroles.[3]
Deprotection Protocols
General Procedure for N-Tosyl Deprotection: [3]
To a solution of the N-Tosyl pyrrole in a mixture of methanol and water (e.g., 9:1), crushed sodium hydroxide pellets (3 eq) are added. The mixture is stirred overnight at ambient temperature. Following the reaction, the mixture is worked up by extraction with an organic solvent, washing with brine, drying, and evaporation of the solvent.
General Procedure for Acidic Deprotection of N-Boc-pyrrole: [2]
The N-Boc protected pyrrole is dissolved in dichloromethane and treated with an excess of trifluoroacetic acid (TFA) at 0 °C. The reaction is then stirred at room temperature for about an hour. The solvent and excess TFA are removed under reduced pressure to yield the deprotected pyrrole.
Application in Drug Discovery: Synthesis of Sunitinib
A pertinent example illustrating the utility of pyrrole-3-carboxylic acid derivatives is in the synthesis of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor. The core of Sunitinib features a 5-substituted-2,4-dimethyl-1H-pyrrole-3-carboxamide. The synthesis of this key intermediate often starts from derivatives of pyrrole-3-carboxylic acid.
The following diagram illustrates a generalized synthetic workflow for a key pyrrole intermediate in the synthesis of Sunitinib.
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs). This inhibition disrupts downstream signaling pathways crucial for tumor growth and angiogenesis.
The diagram below illustrates the signaling pathways inhibited by Sunitinib.
Conclusion
The choice between this compound and N-Boc-3-pyrrolecarboxylic Acid is contingent on the specific synthetic strategy. The N-Boc derivative is preferable when mild deprotection conditions are paramount and C2-functionalization is desired. Conversely, the N-Tosyl derivative offers greater stability to acidic conditions, making it suitable for reactions that are incompatible with the Boc group, and can be used to achieve C3-functionalization through isomerization. A thorough understanding of the stability and reactivity of each protecting group is essential for the successful execution of complex synthetic campaigns in drug discovery and development.
References
A Comparative Analysis of N-Sulfonyl and N-Alkoxycarbonyl Protecting Groups in Pyrrole Acylation
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyrrole rings is a cornerstone of synthesizing a vast array of pharmaceuticals and bioactive molecules. The choice of a nitrogen protecting group is a critical parameter that dictates the regiochemical outcome of electrophilic substitution reactions, particularly acylation. This guide provides an objective comparison of two commonly employed protecting groups, N-sulfonyl and N-alkoxycarbonyl, in the context of pyrrole acylation, supported by experimental data and detailed protocols.
The electron-withdrawing nature of both N-sulfonyl and N-alkoxycarbonyl groups deactivates the pyrrole ring towards electrophilic attack, thereby mitigating undesirable polymerization. However, their distinct electronic and steric properties exert a profound influence on the regioselectivity of acylation, offering synthetic chemists a powerful tool to direct the synthesis towards either C2- or C3-acylated pyrroles.
Data Presentation: Regioselectivity and Yields
The regiochemical outcome of pyrrole acylation is predominantly influenced by the interplay between the N-protecting group and the reaction conditions, specifically the nature of the acylating agent and the catalyst employed.
Friedel-Crafts Acylation of N-Sulfonyl Pyrroles
Under classical Friedel-Crafts conditions, the acylation of N-sulfonylpyrroles, such as N-p-toluenesulfonylpyrrole, demonstrates a remarkable dependence on the strength of the Lewis acid catalyst. The use of a strong Lewis acid like aluminum chloride (AlCl₃) typically favors the formation of the 3-acylpyrrole derivative. This selectivity is attributed to the formation of an organoaluminum intermediate.[1][2] Conversely, weaker Lewis acids tend to yield the 2-acylpyrrole as the major product.[1][2]
| Lewis Acid | Acylating Agent | Solvent | C3:C2 Isomer Ratio | Total Yield (%) |
| AlCl₃ (1.2 equiv) | 1-Naphthoyl chloride | Dichloromethane | >98:<2 | Good |
| EtAlCl₂ (1.2 equiv) | 1-Naphthoyl chloride | Dichloromethane | (Increased C2-isomer) | Moderate |
| Et₂AlCl (1.2 equiv) | 1-Naphthoyl chloride | Dichloromethane | (Increased C2-isomer) | Moderate |
Table 1: Influence of Lewis Acid on the Acylation of N-p-Toluenesulfonylpyrrole. Data suggests that strong Lewis acids like AlCl₃ favor C3 acylation, while weaker ones lead to increased C2-isomer formation.
Acylation of N-Alkoxycarbonyl Pyrroles via Carboxylic Acid Activation
A distinct regioselectivity is observed in the acylation of N-alkoxycarbonyl pyrroles when employing in situ activation of carboxylic acids with trifluoromethanesulfonic anhydride (Tf₂O). This method consistently yields 2-acylpyrroles.[3][4] This outcome is in stark contrast to the acylation of N-tosylpyrrole under identical conditions, which results in the 3-acylated product, highlighting the directing effect of the N-protecting group.[3][4]
| N-Protecting Group | Carboxylic Acid | Activating Agent | Yield of 2-Acyl Product (%) |
| N-Fmoc | Acetic Acid | Tf₂O | 75 |
| N-Troc | Acetic Acid | Tf₂O | 81 |
| N-Troc | Benzoic Acid | Tf₂O | 85 |
| N-Troc | Phenylacetic Acid | Tf₂O | 79 |
Table 2: Regioselective C2-Acylation of N-Alkoxycarbonyl Pyrroles using Triflic Anhydride Activated Carboxylic Acids. This method provides a reliable route to 2-acylpyrroles.
Experimental Protocols
Protocol 1: C3-Acylation of N-p-Toluenesulfonylpyrrole (Friedel-Crafts)
This protocol is adapted from studies on the Friedel-Crafts acylation of N-sulfonylated pyrroles.[1]
Materials:
-
N-p-toluenesulfonylpyrrole
-
Acyl chloride (e.g., 1-naphthoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.2 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.
Protocol 2: C2-Acylation of N-Alkoxycarbonyl Pyrrole (Carboxylic Acid Activation)
This protocol is based on the acylation of N-alkoxycarbonyl pyrroles using trifluoromethanesulfonic anhydride to activate carboxylic acids.[3][4]
Materials:
-
N-alkoxycarbonyl pyrrole (e.g., N-Troc-pyrrole)
-
Carboxylic acid (e.g., acetic acid)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (DCM)
-
1 M Sodium carbonate solution (Na₂CO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a nitrogen-purged flask containing the N-alkoxycarbonyl pyrrole (1 equivalent) and the carboxylic acid (1 equivalent) in dry DCM, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times are typically short (30 minutes to 3 hours).
-
Upon completion, dilute the reaction with DCM and wash with 1 M Na₂CO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic solutions, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-acyl-N-alkoxycarbonylpyrrole.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
Evaluating the Performance of N-Tosyl-3-pyrrolecarboxylic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of N-Tosyl-3-pyrrolecarboxylic Acid as a Brønsted acid catalyst in various solvent systems. Through a comparative analysis with the widely used p-Toluenesulfonic acid (p-TSA), this document aims to equip researchers with the necessary data to make informed decisions regarding solvent selection for reactions catalyzed by these acidic species. The information presented is based on established chemical principles and analogous experimental data.
Introduction
This compound is a white crystalline solid with strong acidic properties, making it a viable catalyst for a range of organic transformations, including esterification and condensation reactions.[1] The choice of solvent is paramount in any chemical reaction, as it can significantly influence reaction rates, yields, and selectivity. This guide explores the interplay between this compound and different solvents, offering insights into its solubility and catalytic efficacy.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, its structural characteristics—possessing both a polar carboxylic acid group and a tosyl group—suggest a degree of solubility in a variety of organic solvents. It is known to have good solubility in water.[1] Based on the principle of "like dissolves like," a qualitative solubility profile can be inferred.
Table 1: Estimated Solubility of this compound and p-Toluenesulfonic Acid in Common Organic Solvents
| Solvent | Solvent Type | This compound (Estimated Solubility) | p-Toluenesulfonic Acid (Reported Solubility) |
| Water | Polar Protic | Good[1] | Soluble |
| Methanol | Polar Protic | Soluble | Soluble |
| Ethanol | Polar Protic | Soluble | Soluble |
| Acetone | Polar Aprotic | Soluble | Soluble |
| Dichloromethane (DCM) | Aprotic | Moderately Soluble | Slightly Soluble |
| Ethyl Acetate | Aprotic | Moderately Soluble | Slightly Soluble |
| Toluene | Nonpolar | Sparingly Soluble | Insoluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | Soluble |
Note: The solubility of this compound is estimated based on its chemical structure and comparison with analogous compounds. Experimental verification is recommended for specific applications.
Performance in Catalysis: A Comparative Study
To illustrate the impact of the solvent on catalytic performance, we will consider a model esterification reaction. The efficiency of an acid catalyst in such reactions is often dependent on its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The solvent can influence this by solvating the catalyst and the reactants to varying extents.
Experimental Protocol: Model Esterification Reaction
The following is a general protocol for the esterification of benzoic acid with ethanol, which can be adapted to compare the catalytic activity of this compound and p-TSA in different solvents.
Materials:
-
Benzoic acid
-
Ethanol
-
This compound or p-Toluenesulfonic acid (catalyst)
-
Selected solvent (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 mmol) and ethanol (1.2 mmol) in the chosen solvent (5 mL).
-
Add the acid catalyst (this compound or p-TSA, 0.1 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester.
-
The product is purified by column chromatography if necessary, and the yield is calculated.
Expected Performance Comparison
Table 2: Hypothetical Performance Comparison in a Model Esterification Reaction
| Solvent | Solvent Type | Expected Yield with this compound | Expected Yield with p-Toluenesulfonic Acid | Rationale |
| Toluene | Nonpolar | Moderate to Good | Good | Nonpolar solvents are often used for esterifications to allow for the removal of water by azeotropic distillation, driving the equilibrium towards the product. Both catalysts are expected to perform well. |
| Dichloromethane | Aprotic | Moderate | Moderate | DCM is a versatile solvent, but its polarity may not be optimal for stabilizing the charged intermediates in the reaction as effectively as more polar solvents. |
| Acetonitrile | Polar Aprotic | Good | Good | Polar aprotic solvents can solvate the cationic intermediates, potentially enhancing the reaction rate. |
| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | Good to Excellent | DMF is a highly polar aprotic solvent that can effectively solvate the reaction intermediates, likely leading to high reaction rates and yields. |
Note: The expected yields are hypothetical and serve as a basis for comparison. Actual results may vary depending on specific reaction conditions.
Reaction Mechanism and Visualization
The catalytic action of Brønsted acids like this compound in esterification proceeds through the activation of the carboxylic acid. The general mechanism is outlined below.
Caption: Fischer Esterification Mechanism.
Logical Workflow for Catalyst and Solvent Selection
The selection of an appropriate catalyst and solvent system is a critical step in reaction optimization. The following workflow provides a logical approach to this process.
References
Benchmarking "N-Tosyl-3-pyrrolecarboxylic Acid" against other catalysts for specific organic transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides a comparative analysis of N-Tosyl-3-pyrrolecarboxylic Acid as a Brønsted acid catalyst in key organic transformations, benchmarking its performance against established catalysts. While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from closely related N-sulfonylated pyrrole derivatives and relevant Brønsted and Lewis acid catalysts to provide a valuable reference for catalyst selection.
Catalytic Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds. The choice of catalyst can significantly influence the regioselectivity and yield of the reaction. N-Tosyl-pyrrole derivatives, in general, have been investigated in Friedel-Crafts reactions, with the regiochemical outcome often dependent on the nature of the Lewis or Brønsted acid catalyst employed.
With strong Lewis acids like aluminum chloride (AlCl₃), the acylation of N-p-toluenesulfonylpyrrole has been shown to proceed via an organoaluminum intermediate, leading predominantly to the 3-acyl derivative. In contrast, weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate tend to favor the formation of the 2-acyl isomer[1]. This suggests that this compound, acting as a Brønsted acid, might influence the regioselectivity differently from traditional Lewis acids.
A plausible mechanism for a Brønsted acid-catalyzed Friedel-Crafts acylation involves the protonation of the acylating agent, thereby increasing its electrophilicity. The N-tosyl group on the pyrrole ring acts as an electron-withdrawing group, which can influence the nucleophilicity of the pyrrole ring and thus the reaction rate and regioselectivity.
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole with 1-Naphthoyl Chloride
| Catalyst | Equivalents of Catalyst | Solvent | Temperature (°C) | Ratio of 3-acyl : 2-acyl | Total Yield (%) |
| AlCl₃ | 1.2 | Dichloromethane | Ambient | 2:1 to 4:3 | - |
| EtAlCl₂ | - | - | - | Lower 3-acyl | - |
| Et₂AlCl | - | - | - | Lower 3-acyl | - |
Data for AlCl₃, EtAlCl₂, and Et₂AlCl is based on studies with N-p-toluenesulfonylpyrrole, not the carboxylic acid derivative. The total yield was not specified in the cited source. Further experimental data is required for a direct comparison with this compound.
Catalytic Performance in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The reactivity of pyrroles as dienes in this cycloaddition is often limited due to their aromatic character. However, the introduction of an electron-withdrawing group on the nitrogen atom, such as a tosyl group, can enhance their dienophilic character.
Studies on N-tosyl-nitropyrroles have shown that they can act as dienophiles in polar Diels-Alder reactions, reacting with activated dienes to form indoles[2]. The use of protic ionic liquids as the reaction media has been found to improve yields and reduce reaction times compared to molecular solvents[2]. While this does not directly benchmark this compound as a catalyst, it highlights the reactivity of the N-tosyl-pyrrole scaffold in such transformations. A Brønsted acid catalyst like this compound could potentially activate the dienophile, leading to enhanced reactivity.
Logical Workflow for a Diels-Alder Reaction
Caption: General experimental workflow for a Diels-Alder reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for Friedel-Crafts acylation and a general procedure for N-tosyl deprotection, which is often a subsequent step.
General Procedure for Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole
To a solution of the acyl chloride (1.2 equivalents) in dichloromethane, aluminum chloride (1.2 equivalents) is added at 0 °C under a nitrogen atmosphere. The resulting mixture is stirred for 15 minutes, after which a solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in dichloromethane is added dropwise. The reaction is then allowed to warm to ambient temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the acylated pyrrole derivatives.
General Procedure for N-Tosyl Deprotection
To a solution of the N-tosyl pyrrole derivative in a 9:1 mixture of methanol and water (0.81 M), crushed sodium hydroxide pellets (3 equivalents) are added. The mixture is stirred overnight at ambient temperature. Ethyl acetate is then added, and the phases are separated. The aqueous phase is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulfate, and filtered. The filtrate is evaporated to dryness to yield the deprotected pyrrole[3].
Catalytic Cycle for Brønsted Acid Catalysis
Caption: Simplified catalytic cycle for a Brønsted acid-catalyzed reaction.
Conclusion
While direct, quantitative benchmarking data for this compound is not extensively available, the existing literature on related N-tosyl-pyrrole compounds provides a solid foundation for its potential applications as a Brønsted acid catalyst. Its structural features suggest it could offer unique reactivity and selectivity profiles in reactions such as Friedel-Crafts acylation and Diels-Alder cycloadditions. Further experimental investigations are warranted to fully elucidate its catalytic efficacy and directly compare its performance against other established catalytic systems. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development to design and conduct such comparative studies.
References
The Strategic Advantage of N-Tosyl-3-pyrrolecarboxylic Acid in the Synthesis of Pyrrole-3-carboxamides
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Pyrrole-3-carboxamides are a class of compounds with significant interest in medicinal chemistry. This guide provides a comparative analysis of synthetic routes to these molecules, highlighting the distinct advantages of utilizing N-Tosyl-3-pyrrolecarboxylic Acid as a key intermediate.
The strategic use of this compound offers a streamlined and efficient pathway to desired pyrrole-3-carboxamide products. This is primarily due to the directing effect of the N-tosyl group, which facilitates electrophilic substitution at the C3 position of the pyrrole ring. Traditional electrophilic substitution on an unprotected pyrrole ring typically yields the C2-substituted product as the major isomer. By starting with a pre-functionalized C3 carboxylic acid and a protected nitrogen, the synthesis becomes more direct and higher yielding.
This guide compares a synthetic route starting from this compound with two common alternative multi-step syntheses: the Paal-Knorr synthesis followed by functionalization, and the Van Leusen pyrrole synthesis.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of a generic N-aryl-pyrrole-3-carboxamide via three different routes.
| Parameter | Route 1: this compound | Route 2: Paal-Knorr Synthesis | Route 3: Van Leusen Pyrrole Synthesis |
| Starting Materials | This compound, Amine | 1,4-Dicarbonyl Compound, Amine | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated Ester, Amine |
| Number of Steps | 2 (Amide Coupling, Deprotection) | 4 (Pyrrole formation, C3-formylation, Oxidation, Amide coupling) | 3 (Pyrrole formation, Hydrolysis, Amide coupling) |
| Overall Yield (Estimated) | ~75-85% | ~30-45% | ~40-55% |
| Key Reagents | Amide coupling agents (e.g., TBTU), Base for deprotection | Acid catalyst, Vilsmeier reagent, Oxidizing agent, Amide coupling agents | Base (e.g., NaH), Acid/Base for hydrolysis, Amide coupling agents |
| Reaction Conditions | Generally mild | Can require harsh conditions (e.g., heating, strong acids) | Requires strongly basic conditions |
Synthetic Route Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Route 1: Direct Amide Coupling.
Caption: Route 2: Paal-Knorr Synthesis and Functionalization.
Caption: Route 3: Van Leusen Pyrrole Synthesis.
Experimental Protocols
Route 1: Amide Coupling of this compound
This protocol describes a general procedure for the synthesis of N-aryl-pyrrole-3-carboxamides from this compound.
Materials:
-
This compound
-
Substituted Aniline
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Amide Coupling: To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq), TBTU (1.2 eq), and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-tosyl-protected pyrrole-3-carboxamide.
-
Deprotection: Dissolve the purified N-tosyl-pyrrole-3-carboxamide in a mixture of methanol and 2M aqueous NaOH. Stir the solution at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Final Work-up and Purification: Neutralize the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.
Route 2: Paal-Knorr Synthesis and Subsequent Functionalization (Alternative)
This multi-step route provides a comparative baseline for the synthesis of the target compound.
Procedure:
-
Paal-Knorr Pyrrole Synthesis: Reflux a mixture of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and a primary amine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with a Dean-Stark trap. Typical reaction times are 4-12 hours. After cooling, the reaction is worked up by washing with aqueous base and purified to yield the N-substituted pyrrole.[1][2]
-
Vilsmeier-Haack Formylation: To a solution of the N-substituted pyrrole in DMF at 0°C, add phosphorus oxychloride (POCl3) dropwise. The reaction is typically stirred at room temperature for 1-3 hours. The mixture is then poured onto ice and neutralized with a base to precipitate the N-substituted pyrrole-3-carbaldehyde.
-
Oxidation: The aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO4) or Jones reagent.
-
Amide Coupling: The resulting pyrrole-3-carboxylic acid is then coupled with the desired amine using standard amide coupling procedures as described in Route 1.
Route 3: Van Leusen Pyrrole Synthesis (Alternative)
This route offers another common alternative for the synthesis of substituted pyrroles.
Procedure:
-
Van Leusen Pyrrole Synthesis: To a suspension of a strong base like sodium hydride (NaH) in a solvent such as THF or DMSO, a solution of tosylmethyl isocyanide (TosMIC) and an α,β-unsaturated ester (e.g., ethyl acrylate) is added at low temperature. The reaction is stirred for several hours to yield the ethyl 1H-pyrrole-3-carboxylate.[3][4]
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous NaOH).
-
Amide Coupling: The pyrrole-3-carboxylic acid is then subjected to amide coupling with the desired amine as outlined in Route 1.
Conclusion
The use of this compound presents a clear strategic advantage for the synthesis of N-substituted pyrrole-3-carboxamides. Its primary benefit lies in providing a more direct and efficient pathway, significantly reducing the number of synthetic steps compared to classical methods like the Paal-Knorr or Van Leusen syntheses followed by C3-functionalization. This streamlined approach not only leads to higher overall yields but also minimizes the use of harsh reagents and simplifies purification processes. For researchers in drug discovery and development, the ability to rapidly and efficiently synthesize libraries of pyrrole-3-carboxamides for structure-activity relationship (SAR) studies makes this intermediate a highly valuable tool.
References
- 1. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Reaction [organic-chemistry.org]
A comparative review of catalysts for the synthesis of substituted pyrroles
A Comparative Review of Catalysts for the Synthesis of Substituted Pyrroles
For researchers, scientists, and drug development professionals, the pyrrole scaffold is a cornerstone of medicinal chemistry and materials science. The efficient synthesis of substituted pyrroles is therefore a topic of continuous investigation. This guide provides a comparative overview of the primary catalytic systems employed for this purpose, including transition metal catalysts, organocatalysts, and enzymatic approaches. Performance is evaluated based on yield, reaction conditions, and substrate scope, with supporting experimental data and detailed protocols for key methodologies.
Overview of Catalytic Strategies
The synthesis of substituted pyrroles can be broadly categorized into several catalytic approaches, each with distinct advantages and limitations. The choice of catalyst is often dictated by the desired substitution pattern, functional group tolerance, and considerations of cost and environmental impact. The most prominent methods include the Paal-Knorr reaction, Knorr pyrrole synthesis, and various cycloaddition and multicomponent reactions.[1][2][3]
Transition Metal Catalysis
Transition metals are highly effective catalysts for pyrrole synthesis, often enabling reactions that are not feasible through other means.[4] Catalysts based on palladium, gold, and copper are the most extensively studied.
Palladium Catalysis
Palladium catalysts are versatile and widely used for C-H activation and cross-coupling reactions to form the pyrrole ring.[5] For instance, Pd(TFA)₂ has been used in a [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, providing highly substituted pyrroles in moderate to excellent yields with O₂ as the terminal oxidant.[6] Another example involves the reaction of homopropargylic amines and aryl iodides in the presence of Pd(PPh₃)₂Cl₂ and CuI.[7]
Gold Catalysis
Gold catalysts, particularly cationic gold(I) complexes, are known for their ability to activate alkynes and allenes toward nucleophilic attack.[8] A notable application is the gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes, which offers high regioselectivity and broad functional group tolerance.[7][9] Dual catalytic systems, such as IPrAuCl/AgNTf₂, have been employed for the synthesis of substituted and formylpyrroles from enyne sulfonamides.[7]
Copper Catalysis
Copper catalysts offer a cost-effective alternative to palladium and gold for the synthesis of pyrroles.[10] Copper-catalyzed multicomponent reactions are particularly powerful. For example, a copper(I) iodide (CuI) catalyzed reaction of terminal alkynes, malononitrile, and carbodiimides affords polysubstituted pyrroles in good yields.[10] Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the reaction of β-enamino compounds and propargyl acetates under microwave irradiation.[11][12] Furthermore, a copper hydride (CuH) catalyzed coupling of enynes and nitriles provides a route to N-H pyrroles with a wide range of functional groups.[13][14]
Other Transition Metal Catalysts
Other transition metals like rhodium, ruthenium, and zinc also find application in pyrrole synthesis.[15] Ruthenium-based pincer-type catalysts can be used for the dehydrogenative coupling of secondary alcohols and amino alcohols.[16] Zinc iodide (ZnI₂) has been shown to be an effective and inexpensive catalyst for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature.[15][17]
Organocatalysis
Organocatalysis has emerged as a powerful, metal-free approach for pyrrole synthesis, often proceeding under mild conditions with high enantioselectivity.[18][19]
Acid Catalysis
Both Brønsted and Lewis acids are effective catalysts for the classical Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[20] Environmentally benign catalysts such as citric acid, saccharin, and even ascorbic acid have been successfully employed.[7][21] For instance, ascorbic acid can be used as a recyclable organocatalyst for the Paal-Knorr condensation under solvent-free conditions, affording pyrroles in moderate to excellent yields.[21]
Amine Catalysis
Chiral amines can be used to achieve asymmetric synthesis of pyrroles. For example, a chiral phosphoric acid in combination with Fe(OTf)₃ has been used for the synthesis of axially chiral aryl pyrroles with high enantioselectivity.[18]
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have been utilized in one-pot, three-component couplings to produce 1,2,4-trisubstituted pyrroles from α,β-unsaturated ketones, glycolaldehyde dimer, and amines.[18]
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of substituted pyrroles. Transaminases (ATAs) have been used to mediate the key amination step of ketone precursors. In a biocatalytic version of the Knorr pyrrole synthesis, selective amination of α-diketones in the presence of β-keto esters affords substituted pyrroles.[22]
Comparative Performance Data
The following tables summarize the performance of various catalytic systems for the synthesis of substituted pyrroles based on data from the cited literature.
Table 1: Comparison of Transition Metal Catalysts
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Pd(TFA)₂ / O₂ | α-Alkenyl-dicarbonyls, primary amines | Highly substituted pyrroles | Moderate to excellent | 16 h | 60 | [6] |
| Pd(PPh₃)₂Cl₂ / CuI | Homopropargylic amines, aryl iodides | Tetrasubstituted pyrroles | - | - | - | [7] |
| IPrAuCl / AgNTf₂ | Enyne sulfonamides | Substituted and formylpyrroles | - | - | - | [7] |
| [(bpy)AuCl₂]Cl | β-Enaminones, terminal alkynes | 3-Alkynylpyrroles | - | - | - | [7] |
| CuI | Terminal alkynes, malononitrile, carbodiimides | Polysubstituted pyrroles | Good | - | - | [10] |
| Cu(OTf)₂ | β-Enamino compounds, propargyl acetates | Substituted pyrroles | 70-80 | 20 min (MW) | 150 | [11] |
| CuH | Enynes, nitriles | N-H pyrroles | Good | - | - | [13][14] |
| ZnI₂ | Dienyl azides | 2,5-Disubstituted pyrroles | Good | - | Room Temp | [15][17] |
| Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-Disubstituted pyrroles | Good | - | Room Temp | [15] |
| Ru-pincer complex | Secondary alcohols, amino alcohols | Substituted pyrroles | Good | - | - | [16] |
Table 2: Comparison of Organocatalysts
| Catalyst | Reaction Type | Starting Materials | Product Type | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Ascorbic Acid | Paal-Knorr | Hexane-2,5-dione, amines | N-Substituted pyrroles | Moderate to excellent | - | - | [21] |
| Choline chloride/urea | Paal-Knorr | 1,4-Diones, amines | N-Substituted pyrroles | 56-99 | 12-24 h | 80 | [18] |
| Vitamin B1 | Paal-Knorr | Hexane-2,5-dione, aromatic amines | N-Substituted pyrroles | 25-94 | 1 h | Room Temp | [18] |
| Chiral Phosphoric Acid / Fe(OTf)₃ | Asymmetric Paal-Knorr | 1,4-Diketones, aromatic amines | Axially chiral aryl pyrroles | 85-95 | 4 days | 0 | [18] |
| Thiazolium salt (NHC) | 3-Component Coupling | α,β-Unsaturated ketones, glycolaldehyde dimer, amines | 1,2,4-Trisubstituted pyrroles | 28-85 | 16 h | 120 | [18] |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis using Alumina Catalyst
A mixture of the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1 mmol) is combined with 40 mg of CATAPAL 200 alumina catalyst under solvent-free conditions. The reaction mixture is heated to 60 °C for 45 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is extracted with ethyl acetate (2 x 5 mL), and the catalyst is removed by centrifugation and filtration. The crude product is then purified by flash column chromatography.[20]
Protocol for Copper-Catalyzed Synthesis of Polysubstituted Pyrroles
To a reaction vessel containing CuI (5 mol%), a terminal alkyne (1.0 mmol), malononitrile (1.2 mmol), and a carbodiimide (1.0 mmol) are added in anhydrous acetonitrile. The mixture is stirred at a specified temperature and monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired polysubstituted pyrrole.[10]
Protocol for Gold-Catalyzed Cascade Hydroamination/Cyclization
In a reaction tube, the α-amino ketone (0.5 mmol), alkyne (0.6 mmol), and a gold catalyst such as IPrAuCl/AgNTf₂ (1-5 mol%) are dissolved in a suitable solvent (e.g., DCE). The mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 11. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 16. Pyrrole synthesis [organic-chemistry.org]
- 17. datapdf.com [datapdf.com]
- 18. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 19. Recent approaches in the organocatalytic synthesis of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of N-Tosyl-3-pyrrolecarboxylic Acid in Multi-Step Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of key intermediates in a multi-step synthesis is a critical decision that profoundly impacts efficiency, yield, and scalability. This guide provides an in-depth comparison of N-Tosyl-3-pyrrolecarboxylic Acid as a pivotal intermediate, weighed against alternative synthetic strategies for the construction of complex bioactive molecules, with a particular focus on the synthesis of the blockbuster drug, Atorvastatin.
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic introduction of substituents on the pyrrole ring is paramount for tuning the pharmacological properties of these molecules. The use of N-protecting groups is often essential to modulate the reactivity of the pyrrole ring and to direct the regioselectivity of subsequent reactions. Among the various protecting groups, the tosyl (p-toluenesulfonyl) group has emerged as a robust and versatile option. This guide will explore the validation of this compound as a key building block and compare its utility with established and modern synthetic routes.
Performance Comparison of Synthetic Routes to the Atorvastatin Pyrrole Core
The synthesis of the central pyrrole core of Atorvastatin is a well-established benchmark for comparing different synthetic methodologies. The traditional industrial synthesis relies on the Paal-Knorr condensation. However, other methods, such as the Hantzsch pyrrole synthesis and multicomponent reactions (MCRs), present viable alternatives. The following table provides a comparative overview of these approaches.
| Synthesis Method | Key Features | Reported Yield (Core Synthesis) | Number of Steps (Core Synthesis) | Key Advantages | Key Disadvantages |
| Paal-Knorr Condensation | Reaction of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] | Good to Excellent (>90% for the condensation step claimed in improved methods).[1] | ~6 steps to a protected ester intermediate.[4][5] | Well-established, robust, and scalable.[1] | The synthesis of the requisite 1,4-dicarbonyl precursor can be complex and lengthy.[1] |
| Hantzsch Pyrrole Synthesis | A three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine.[1] | Moderate (~38% overall yield for a lactone precursor reported).[1] | ~5 steps to a lactone intermediate.[1][4][5] | Potential for one-pot synthesis of the core, offering versatility.[1] | May require less common starting materials, and yields can be variable.[1] |
| Multicomponent Reactions (MCRs) | A one-pot reaction involving three or more starting materials, such as the Ugi reaction.[4][5] | 40% yield for the initial Ugi adduct, with subsequent steps leading to the target intermediate.[4][5] | 4 steps to a key intermediate.[4][5] | Highly convergent, significantly reduces the number of synthetic steps, and aligns with green chemistry principles.[1][4][5] | May require optimization for specific substrates and can sometimes be challenging to scale up. |
| Hypothetical N-Tosyl Route | Utilizes this compound as a pre-functionalized building block. | Yields would be dependent on the specific coupling and subsequent functionalization steps. | Potentially fewer steps for introducing the carboxylic acid functionality compared to building the ring from scratch. | Direct incorporation of the carboxylic acid at the 3-position. The tosyl group acts as a robust protecting group and can influence the regioselectivity of further substitutions. | The synthesis of the starting this compound is an additional step. Deprotection of the tosyl group can require harsh conditions. |
Experimental Protocols for Key Synthetic Steps
To provide a practical basis for comparison, detailed experimental protocols for the key steps in the Paal-Knorr synthesis of an Atorvastatin intermediate and a general method for the preparation of this compound are presented below.
Paal-Knorr Synthesis of an Atorvastatin Acetonide Ester Intermediate
This protocol describes the synthesis of a key intermediate in the industrial production of Atorvastatin.[6]
Materials:
-
1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
-
Diketone of atorvastatin (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide)
-
Toluene
-
Pivalic acid
-
n-Butylamine
-
Heptane
-
Ethyl acetate
-
1N NaOH
-
1N HCl
Procedure:
-
To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (5.0 g, 18.3 mmol) in toluene (13 g), add the diketone of atorvastatin (1.09 eq, 8.32 g).
-
Warm the mixture to 50°C under a nitrogen atmosphere.
-
Add pivalic acid (0.7 eq, 1.15 g) followed by n-butylamine (0.7 eq, 1.47 g).
-
Heat the resulting suspension to reflux and remove water azeotropically.
-
Monitor the reaction by HPLC until completion.
-
Cool the reaction mixture to ambient temperature.
-
Wash the organic phase sequentially with 1N NaOH, 1N HCl, and water.
-
Concentrate the organic layer under reduced pressure.
-
Add heptane to the residue to precipitate the product.
-
Filter the solid, wash with heptane, and dry under vacuum to yield the atorvastatin acetonide ester intermediate.
Preparation of this compound
This is a general procedure for the N-tosylation of 3-pyrrolecarboxylic acid.
Materials:
-
3-Pyrrolecarboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Diethyl ether
-
1N HCl
Procedure:
-
To a solution of 3-pyrrolecarboxylic acid in anhydrous DMF, add sodium hydride portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of p-toluenesulfonyl chloride in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture with 1N HCl to precipitate the product.
-
Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield this compound.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthetic routes, the following diagrams, generated using the DOT language, illustrate the Paal-Knorr synthesis of the Atorvastatin pyrrole core and a hypothetical pathway utilizing this compound.
Conclusion: The Strategic Value of a Pre-functionalized Intermediate
The validation of this compound as a key intermediate offers a strategic advantage in multi-step synthesis. While the Paal-Knorr condensation remains a robust and scalable method for constructing the pyrrole core of molecules like Atorvastatin, it often necessitates a lengthy synthesis of the 1,4-dicarbonyl precursor.[1] In contrast, employing a pre-functionalized intermediate like this compound can streamline the synthetic route by directly incorporating a crucial carboxylic acid moiety.
The N-tosyl group provides robust protection during subsequent transformations and can influence the regioselectivity of further functionalization of the pyrrole ring. Although the deprotection step can be a drawback due to the potential need for harsh conditions, the overall reduction in the number of steps to introduce the 3-carboxy group can lead to a more efficient and convergent synthesis.
For drug development professionals, the choice between these synthetic strategies will depend on a careful evaluation of factors such as the complexity of the target molecule, the availability of starting materials, and the desired scale of production. The use of this compound represents a valuable tool in the synthetic chemist's arsenal, offering a potentially more direct and efficient pathway to complex, pyrrole-containing pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 3. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for N-Tosyl-3-pyrrolecarboxylic Acid
For Immediate Reference: N-Tosyl-3-pyrrolecarboxylic Acid Disposal Overview
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 106058-86-0), a compound used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The primary disposal route for this chemical is through an approved hazardous waste disposal facility.
Key Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its hazard profile. This substance should be handled in accordance with standard laboratory safety practices.
| Property | Value |
| Molecular Formula | C12H11NO4S |
| Molecular Weight | 265.29 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 202-206 °C |
| Primary Hazards | Refer to the specific Safety Data Sheet (SDS) |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat |
Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. This ensures safe handling and efficient processing by waste management professionals.
Materials:
-
This compound waste (solid or in solution)
-
Designated, labeled, and compatible hazardous waste container
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Fume hood
Procedure:
-
Container Selection: Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable for solid waste. If the waste is in a solvent, the container must be compatible with that solvent.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (106058-86-0), and the approximate quantity. Also, indicate any solvents present in the waste.
-
Waste Collection (Solid):
-
If handling the solid form, conduct all transfers within a fume hood to avoid inhalation of any dust particles.
-
Carefully transfer the solid waste into the designated hazardous waste container using a clean scoop or spatula.
-
Avoid creating dust.[1]
-
-
Waste Collection (in Solution):
-
If the waste is dissolved in a solvent, pour the solution carefully into the designated liquid hazardous waste container inside a fume hood.
-
Ensure that the solvent is compatible with other wastes already in the container. Do not mix incompatible waste streams.
-
-
Container Sealing and Storage:
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound from the laboratory to the final disposal facility.
Caption: Disposal workflow for this compound.
Decontamination and Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure adequate ventilation.[1]
-
Personal Protection: Wear appropriate PPE, including a respirator if dust or vapors are generated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water, if compatible), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations regarding hazardous waste management. It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly characterized, labeled, and handled. The ultimate disposal of this compound should be carried out by a licensed and approved waste disposal plant.[2][3] This typically involves high-temperature incineration to ensure complete destruction of the compound.
References
Essential Safety and Operational Guide for Handling N-Tosyl-3-pyrrolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of N-Tosyl-3-pyrrolecarboxylic Acid. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
This compound is a white crystalline solid that is a strong acid. It is corrosive and can cause irritation to the eyes, skin, and respiratory system[1]. Therefore, strict safety measures must be followed.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and dust, which can cause serious eye irritation or damage[2][3][4]. |
| Skin | Nitrile or neoprene gloves (double-gloving recommended). A chemical-resistant lab coat or apron. | To prevent skin contact, which can cause irritation and burns[2][3][5]. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | To protect against inhalation of dust or vapors, which can cause respiratory irritation[1][2][6]. |
| Feet | Closed-toe shoes | To protect feet from potential spills[5]. |
Operational Plan and Handling Procedures
A systematic approach to handling this compound is crucial for safety.
Engineering Controls:
-
Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure[3][5].
-
Ventilation: Ensure the laboratory is well-ventilated[2].
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible[3][5].
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If weighing is necessary, do so within the fume hood or in a balance enclosure.
-
Use a spatula for transfers. Avoid creating dust.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][7].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[4][7].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[4][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].
-
Spill Management and Disposal Plan
Prompt and correct response to spills and proper waste disposal are critical to prevent contamination and accidents.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a neutral absorbent material such as sodium bicarbonate or a commercial acid spill kit.
-
Once neutralized, carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Waste Disposal:
-
Solid Waste: All materials contaminated with this compound, including used PPE, absorbent pads, and disposable labware, must be collected in a clearly labeled hazardous waste container[5].
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste[5].
-
General Guidance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
Workflow for Safe Handling of this compound
Caption: General workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
